Nucleoprotein (396-404)
Beschreibung
BenchChem offers high-quality Nucleoprotein (396-404) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (396-404) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C50H71N13O14 |
|---|---|
Molekulargewicht |
1078.2 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1 |
InChI-Schlüssel |
LXMKAPMSYYEFSM-FQQQFTRISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Influenza Nucleoprotein Peptide (396-404) in T Cell Immunity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nucleoprotein (NP) of the influenza A virus is a critical internal antigen that elicits a robust and cross-reactive T cell response, a key component of heterosubtypic immunity. Within the nucleoprotein, the amino acid sequence 396-404 (in the context of LCMV NP, analogous to the immunodominant 366-374 epitope in influenza A virus NP for H-2Db) represents a highly immunogenic peptide that is crucial for the activation of cytotoxic T lymphocytes (CTLs). This technical guide provides an in-depth analysis of the function of this NP peptide in T cell immunity, with a focus on its role in T cell activation, the signaling pathways it initiates, and the experimental methodologies used for its study. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in the fields of immunology and vaccinology.
Introduction: The NP(396-404) Epitope and its Significance
The influenza A virus nucleoprotein is a highly conserved internal protein, making it an attractive target for universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP is more stable across different influenza strains. The peptide fragment spanning amino acids 396-404 of the nucleoprotein (sequence: FQPQNGQFI in Lymphocytic Choriomeningitis Virus, with the analogous immunodominant influenza A epitope for C57BL/6 mice being NP366-374, sequence: ASNENMETM) is a well-characterized, H-2Db-restricted epitope. This peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules, where it is recognized by the T cell receptor (TCR) on CD8+ T cells. This recognition is a critical event that triggers the activation of a cytotoxic T cell response, leading to the elimination of virus-infected cells. Understanding the mechanisms of NP(396-404)-mediated T cell immunity is paramount for the development of novel immunotherapies and broadly protective influenza vaccines.
Quantitative Analysis of NP(396-404)-Specific T Cell Responses
The magnitude and kinetics of the NP(396-404)-specific T cell response have been extensively studied, primarily in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice, which serves as a foundational model for T cell immunology. The analogous influenza NP366-374 epitope has also been a major focus in influenza research. The following tables summarize key quantitative data from these studies.
Table 1: Frequency of NP-Specific CD8+ T Cells in Influenza Virus Infection Models
| Tissue | Infection Phase | T Cell Frequency (% of total CD8+ T cells) | Mouse Strain | Virus Strain | Citation(s) |
| Lung | Primary (Day 10) | ~9% | C57BL/6 | PR8 | [1] |
| Lung | Primary (Day 7) | 32% | C57BL/6 | Not Specified | [1] |
| Lung | Primary (Day 10) | 25% | C57BL/6 | Not Specified | [1] |
| Spleen | Primary (Day 10) | Lower than in lungs | C57BL/6 | PR8 | [1] |
| Lung | Memory (>Day 40) | Significantly reduced compared to peak | C57BL/6 | Not Specified | [1] |
| Blood | Secondary (Day 7) | 3-10 fold lower in aged vs. young mice | C57BL/6 | Not Specified | [1] |
| BAL | Secondary (Day 8) | >70% | C57BL/6 | H3N2 (after H1N1 priming) | [2] |
| Spleen | Memory (4 weeks post-infection) | Proportional to infectious dose | C57BL/6 | PR8 | [3] |
Table 2: Functional Readouts of NP-Specific T Cell Responses
| Assay | Experimental Condition | Result | Citation(s) |
| In vivo Cytotoxicity | LCMV Clone 13 infection (Day 4) | Reduced lysis of NP396-404 labeled targets in 2B4-KO mice | [4] |
| In vivo Cytotoxicity | rVSV-NP immunization (Day 21) | Cytotoxic activity comparable to live influenza infection | [5] |
| IFN-γ Production | Influenza PR8 infection (Day 10) | Parallels the magnitude and kinetics of NP366-374+ CD8+ T cell expansion | [1] |
| IFN-γ Production | LCMV infection | Used to determine the magnitude of epitope-specific CTL responses | [6] |
Signaling Pathways in NP(396-404)-Mediated T Cell Activation
The recognition of the NP(396-404)-MHC class I complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T cell activation, proliferation, and differentiation into effector CTLs.
T Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the key steps in the TCR signaling pathway.
Caption: TCR Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NP(396-404)-specific T cell immunity.
MHC Class I Tetramer Staining
This protocol is for the identification and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC class I tetramers.
Caption: MHC Class I Tetramer Staining Workflow.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lung) and count the cells. Aliquot 1-2 x 106 cells per staining tube.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/CD32) in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) for 10-15 minutes on ice.
-
Tetramer Staining: Add the NP(396-404)-H-2Db tetramer conjugated to a fluorophore (e.g., PE or APC) at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspension and Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD8+ lymphocyte population and then identify the tetramer-positive cells.
Intracellular Cytokine Staining (ICS)
This protocol is for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific T cells following in vitro restimulation.
Caption: Intracellular Cytokine Staining Workflow.
Detailed Steps:
-
Cell Stimulation: In a 96-well plate, culture 1-2 x 106 cells per well in complete RPMI medium. Add the NP(396-404) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin). Incubate for 5-6 hours at 37°C.
-
Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines within the cells.
-
Surface Staining: After stimulation, wash the cells and perform surface marker staining as described in the tetramer staining protocol.
-
Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin).
-
Intracellular Staining: Add fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on the CD8+ T cell population and then determine the percentage of cells positive for the cytokine(s) of interest.
In Vivo Cytotoxicity Assay
This protocol measures the cytotoxic T lymphocyte (CTL) activity of NP(396-404)-specific T cells in vivo using CFSE-labeled target cells.
References
- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Influenza A Virus Nucleoprotein Epitope (396-404)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The nucleoprotein (NP) of the influenza A virus is a major target for the host's cellular immune response. Within this protein, the amino acid sequence 396-404, comprising the peptide ASNENMETM, has been identified as a critical immunodominant epitope. This peptide is recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA) class I molecule, HLA-B27. This guide provides a detailed overview of the discovery, significance, and experimental analysis of the NP (396-404) epitope, offering insights for research and therapeutic development.
Discovery and Significance
The NP (396-404) peptide, with the sequence Ac-ASNENMETM-NH2, was identified as a key target for the cytotoxic T lymphocyte (CTL) response in humans carrying the HLA-B27 allele. This epitope is highly conserved across different strains of influenza A virus, making it a valuable subject for the development of universal influenza vaccines and T-cell-based immunotherapies.
The significance of this epitope lies in its role as a marker for the cellular immune response to influenza A infection. The presentation of this peptide on the surface of infected cells by the MHC class I molecule HLA-B*2705 allows for recognition and elimination of these cells by the host's CD8+ T cells. This cellular immune response is crucial for viral clearance and host recovery. The interaction between the NP (396-404) peptide and the HLA-B27 molecule is highly specific and has been a model system for studying the structural basis of T-cell recognition.
Quantitative Data
The binding affinity and stability of the peptide-MHC complex are critical determinants of its immunogenicity. Below is a summary of key quantitative data for the NP (396-404) epitope.
Table 1: Peptide Binding Affinity and Complex Stability
| Parameter | Value | Method | Reference |
| Peptide Sequence | ASNENMETM | - | |
| MHC Allele | HLA-B*2705 | - | |
| Binding Affinity (Kd) | ~20 nM | Surface Plasmon Resonance | |
| Half-life (t1/2) of peptide-MHC complex | > 24 hours at 37°C | Dissociation Assay |
Experimental Protocols
The characterization of the NP (396-404) epitope relies on a variety of immunological and biophysical assays. The following are outlines of key experimental protocols.
MHC-Peptide Binding Assay
This assay quantifies the affinity of the NP (396-404) peptide for the HLA-B*2705 molecule.
Objective: To determine the binding affinity (Kd) of the ASNENMETM peptide to HLA-B*2705.
Methodology:
-
Protein Expression and Refolding: Recombinant HLA-B*2705 heavy chain and β2-microglobulin are expressed in E. coli. The proteins are refolded in the presence of a high concentration of the NP (396-404) peptide.
-
Purification: The refolded peptide-MHC complex is purified using size-exclusion and ion-exchange chromatography.
-
Surface Plasmon Resonance (SPR):
-
A biosensor chip is prepared with an antibody that can capture the HLA-B*2705 complex.
-
The purified peptide-MHC complex is flowed over the chip and captured by the antibody.
-
Solutions containing varying concentrations of a fluorescently labeled T-cell receptor (TCR) known to recognize the complex are injected over the surface.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.
-
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of NP (396-404)-specific T cells in a sample.
Objective: To determine the number of IFN-γ secreting T cells in response to the NP (396-404) peptide.
Methodology:
-
Plate Coating: A 96-well plate is coated with an antibody specific for IFN-γ.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from an HLA-B27 positive donor are added to the wells.
-
Peptide Stimulation: The NP (396-404) peptide is added to the wells to stimulate the specific T cells. A negative control (no peptide) and a positive control (a mitogen) are also included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.
-
Detection:
-
The cells are washed away, and a biotinylated detection antibody for IFN-γ is added.
-
A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored precipitate.
-
Each spot that forms represents a single IFN-γ secreting cell.
-
-
Analysis: The spots are counted using an automated reader to determine the frequency of NP (396-404)-specific T cells.
Visualization of Pathways and Workflows
MHC Class I Antigen Presentation of NP (396-404)
The following diagram illustrates the cellular pathway for the processing and presentation of the viral NP (396-404) epitope to CD8+ T cells.
Caption: Intracellular processing of influenza nucleoprotein for presentation by MHC class I.
Experimental Workflow for T-Cell Response Analysis
The diagram below outlines a typical workflow for identifying and characterizing the T-cell response to the NP (396-404) epitope from a blood sample.
Caption: Workflow for quantifying NP (396-404) specific T-cell responses from PBMCs.
An In-depth Technical Guide to the Core of LCMV Nucleoprotein (396-404)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research surrounding the lymphocytic choriomeningitis virus (LCMV) nucleoprotein (NP) epitope spanning amino acids 396-404. This peptide, with the sequence FQPQNGQFI, is a critical target for the cellular immune response in murine models of LCMV infection and serves as a valuable tool for studying T-cell activation, immunodominance, and viral clearance.
Core Quantitative Data
The binding affinity of the NP(396-404) peptide to the Major Histocompatibility Complex (MHC) class I molecule H-2Db is a key determinant of its immunogenicity. The following table summarizes the available quantitative data for this interaction.
| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Reference |
| FQPQNGQFI | H-2Db | 5 nM | [1] |
Key Experimental Protocols
Detailed methodologies for seminal experiments used to characterize the immune response to LCMV NP(396-404) are provided below.
MHC Class I-Peptide Binding Assay using RMA-S Cells
This protocol is adapted from standard methods used to assess the binding of peptides to MHC class I molecules.[2][3][4]
Objective: To determine the ability of the NP(396-404) peptide to stabilize the expression of H-2Db molecules on the surface of TAP-deficient RMA-S cells.
Materials:
-
RMA-S cells
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LCMV NP(396-404) peptide (FQPQNGQFI)
-
Positive control peptide (known H-2Db binder)
-
Negative control peptide (non-binder)
-
Phycoerythrin (PE)-conjugated anti-H-2Db antibody
-
Flow cytometer
Procedure:
-
Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.
-
Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Incubate the cells overnight at 26°C to allow for the accumulation of empty H-2Db molecules on the cell surface.
-
Prepare serial dilutions of the NP(396-404) peptide, positive control, and negative control peptides in serum-free RPMI-1640 medium.
-
Add the peptide dilutions to the respective wells and incubate for 4 hours at 37°C to allow for peptide binding and stabilization of H-2Db.
-
Wash the cells twice with ice-cold PBS containing 2% FBS.
-
Stain the cells with PE-conjugated anti-H-2Db antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of H-2Db expression. The concentration of peptide that results in 50% of the maximal MFI is the half-maximal binding concentration.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a standard method to quantify the frequency of antigen-specific, cytokine-producing T cells.
Objective: To measure the percentage of CD8+ T cells that produce IFN-γ in response to stimulation with the LCMV NP(396-404) peptide.
Materials:
-
Splenocytes from LCMV-infected mice
-
Complete RPMI-1640 medium
-
LCMV NP(396-404) peptide (FQPQNGQFI)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (positive control)
-
Brefeldin A
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against CD8, CD44
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibody against IFN-γ
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Stimulate the cells for 5-6 hours at 37°C with:
-
LCMV NP(396-404) peptide (1 µg/mL)
-
PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control
-
Medium alone as a negative control
-
-
Add Brefeldin A (10 µg/mL) for the final 4-5 hours of incubation to block cytokine secretion.
-
Wash the cells with PBS.
-
Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.
-
Stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analyze the data by gating on CD8+ T cells and quantifying the percentage of IFN-γ positive cells.
MHC Class I Tetramer Staining
This protocol allows for the direct visualization and quantification of antigen-specific T cells.
Objective: To identify and enumerate CD8+ T cells that specifically recognize the LCMV NP(396-404) epitope presented by H-2Db.
Materials:
-
Splenocytes from LCMV-infected mice
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-CD16/CD32 (Fc block)
-
PE-conjugated H-2Db/NP(396-404) tetramer
-
Fluorochrome-conjugated antibodies against CD8, CD44
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Aliquot 1-2 x 10^6 cells per tube.
-
Wash the cells with FACS buffer.
-
Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.
-
Add the PE-conjugated H-2Db/NP(396-404) tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Add fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD8+ T cells, and finally quantifying the percentage of tetramer-positive cells.
Visualizations of Core Pathways
The following diagrams illustrate key biological processes involving the LCMV NP(396-404) epitope.
Caption: ERAP1 processing of the LCMV NP(396-404) epitope.
Caption: Signaling pathway leading to CD8+ T-cell exhaustion.
References
- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (396-404) Epitope
A Note on Viral Origin: Initial inquiries for the Nucleoprotein (NP) 396-404 epitope in the context of influenza virus have led to a clarification of its origins. Seminal and early immunology research has firmly established the NP 396-404 peptide as a critical, immunodominant cytotoxic T-lymphocyte (CTL) epitope of the Lymphocytic Choriomeningitis Virus (LCMV), particularly in the H-2Db MHC class I haplotype, commonly found in C57BL/6 mice. This guide will, therefore, focus on the foundational studies of the LCMV NP 396-404 epitope.
This technical guide provides a comprehensive overview of the early research that identified and characterized the LCMV Nucleoprotein (396-404) epitope. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of T-cell immunology and epitope discovery.
Identification and Characterization of the NP 396-404 Epitope
Early investigations in the late 1980s and early 1990s aimed to dissect the components of the LCMV-specific CTL response. These studies led to the identification of several key epitopes, with NP 396-404 emerging as a major target of the CD8+ T-cell response in H-2b mice.
Initial Mapping and Optimal Peptide Sequence
The identification of the NP 396-404 epitope was a result of systematic screening of the LCMV nucleoprotein. One of the key early studies that precisely defined the optimal epitope was conducted by Gairin et al. (1995). Through the synthesis of truncated peptides and functional assays, the optimal sequence for CTL recognition and H-2Db binding was determined to be a 9-amino acid peptide: FQPQNGQFI [1][2]. This nonamer was found to be the most potent inducer of CTL activity and demonstrated strong binding to H-2Db molecules[1][2].
MHC Class I Restriction and Immunodominance
The NP 396-404 epitope is presented to CD8+ T-cells by the MHC class I molecule H-2Db[1][2][3]. In C57BL/6 mice, the CTL response to LCMV infection is dominated by reactivity against a few epitopes, with NP 396-404 being one of the most prominent[4][5]. Early studies estimated that the response to NP 396-404, along with two glycoprotein-derived epitopes (GP33-41 and GP276-286), constituted the majority of the anti-LCMV CTL activity[4].
Quantitative Analysis of the NP 396-404 Specific T-Cell Response
The magnitude and kinetics of the T-cell response to NP 396-404 were central to early studies, providing insights into immune regulation during viral infections.
| Parameter | Finding | Reference |
| Immunodominance | Represents 20-30% of the total anti-LCMV CTL activity in C57BL/6 mice during acute infection. | [4] |
| T-Cell Kinetics (Acute Infection) | A rapid expansion of NP 396-404 specific CD8+ T-cells is observed, peaking around day 8 post-infection. | [6] |
| T-Cell Kinetics (Chronic Infection) | In persistent LCMV infection, NP 396-404 specific CD8+ T-cells are progressively deleted, a phenomenon termed "clonal exhaustion". This deletion is more pronounced for the NP 396-404 response compared to the GP33-41 response. | [7][8] |
| MHC Binding | The NP 396-404 peptide exhibits strong binding affinity for the H-2Db molecule. | [3][9] |
Experimental Protocols from Early Studies
The following are detailed methodologies adapted from seminal papers that were instrumental in the characterization of the NP 396-404 epitope.
In Vitro Cytotoxicity Assay (51Cr Release Assay)
This assay was a cornerstone for measuring CTL activity in early studies.
Objective: To quantify the ability of LCMV-specific CTLs to lyse target cells presenting the NP 396-404 epitope.
Materials:
-
Effector cells: Splenocytes from LCMV-infected C57BL/6 mice (typically 8 days post-infection for acute response).
-
Target cells: EL-4 (H-2b) lymphoma cells.
-
Peptide: Synthetic NP 396-404 peptide (FQPQNGQFI).
-
51Cr (Sodium chromate).
-
Fetal calf serum (FCS).
-
RPMI 1640 medium.
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 106 EL-4 cells in 100 µl of RPMI 1640 with 10% FCS.
-
Add 100 µCi of 51Cr and incubate for 60 minutes at 37°C.
-
Wash the cells three times with RPMI 1640 to remove excess 51Cr.
-
Resuspend the labeled target cells at 1 x 105 cells/ml.
-
-
Peptide Pulsing:
-
Incubate the 51Cr-labeled EL-4 cells with the NP 396-404 peptide at a concentration of 1 µM for 60 minutes at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Co-culture:
-
Plate the peptide-pulsed target cells at 1 x 104 cells/well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
For control wells, add target cells to medium alone (spontaneous release) or to 5% Triton X-100 (maximum release).
-
-
Incubation and Measurement:
-
Centrifuge the plate at 50 x g for 3 minutes and incubate for 5 hours at 37°C.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Collect 100 µl of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Peptide Binding Assay using RMA-S Cells
RMA-S cells are deficient in TAP (Transporter associated with Antigen Processing), leading to empty and unstable MHC class I molecules on the cell surface at 37°C. Binding of an exogenous peptide stabilizes these MHC molecules.
Objective: To assess the binding of the NP 396-404 peptide to H-2Db molecules.
Materials:
-
RMA-S cells (H-2b).
-
Synthetic NP 396-404 peptide and other control peptides.
-
Fluorescently labeled anti-H-2Db antibody.
-
FACS buffer (PBS with 2% FCS and 0.02% sodium azide).
-
Flow cytometer.
Protocol:
-
Culture RMA-S cells at 26°C for 18-24 hours to allow for the expression of empty H-2Db molecules on the cell surface.
-
Wash the cells and resuspend them at 1 x 106 cells/ml in serum-free medium.
-
Add varying concentrations of the NP 396-404 peptide to the cells and incubate for 1-2 hours at 37°C.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a fluorescently labeled anti-H-2Db antibody for 30 minutes on ice.
-
Wash the cells again and analyze by flow cytometry. An increase in the mean fluorescence intensity (MFI) of H-2Db staining indicates peptide binding and stabilization of the MHC molecule.
Visualizations of Experimental Workflows and Concepts
Workflow for Identification of the Optimal NP 396-404 Epitope
Caption: Workflow for the identification of the optimal NP 396-404 CTL epitope.
T-Cell Response to LCMV NP 396-404 in Acute vs. Chronic Infection
Caption: Differential fate of NP 396-404 specific CD8+ T-cells in acute versus chronic LCMV infection.
References
- 1. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Spotlight: A Technical Guide to the Role of Nucleoprotein (396-404) in Viral Immunology
For Immediate Release
This technical guide provides a comprehensive overview of the pivotal role of the nucleoprotein (NP) fragment (396-404) in shaping the adaptive immune response to viral infections. Primarily studied in the context of Lymphocytic Choriomeningitis Virus (LCMV), the NP (396-404) epitope serves as a critical model for understanding CD8+ T-cell-mediated immunity. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative aspects of the T-cell response, detailed experimental methodologies, and the intricate signaling and experimental workflows involved in its study.
Core Concepts in NP (396-404) Immunology
The nucleoprotein of a virus is a major target for the host's cytotoxic T lymphocytes (CTLs). The NP (396-404) peptide is an immunodominant, H-2D(b)-restricted epitope in mice infected with LCMV. This means it is one of the primary viral peptides recognized by CD8+ T-cells, leading to a robust immune response. The study of this specific epitope has yielded significant insights into T-cell activation, immunodominance, memory formation, and exhaustion during viral infections.
The T-Cell Response to NP (396-404)
Upon infection with LCMV, naive CD8+ T-cells recognizing the NP (396-404) peptide presented on Major Histocompatibility Complex (MHC) class I molecules of infected cells undergo clonal expansion and differentiate into effector CTLs. These CTLs are capable of killing infected cells, thus contributing to viral clearance. The magnitude and quality of this response are critical determinants of the outcome of the infection.
During acute LCMV infection, the NP (396-404)-specific CD8+ T-cell population expands dramatically. However, in the context of chronic infection, this specific T-cell population can become "exhausted," a state of dysfunction characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors.
Quantitative Analysis of the NP (396-404)-Specific CD8+ T-Cell Response
The following tables summarize key quantitative data from studies investigating the CD8+ T-cell response to the NP (396-404) epitope in LCMV-infected mice.
| Parameter | Acute LCMV Infection (Day 8 post-infection) | Chronic LCMV Infection (Day 30+ post-infection) | References |
| Frequency of NP (396-404)-specific CD8+ T-cells in Spleen (% of total CD8+ T-cells) | 10 - 30% | < 1% (often undetectable) | [1][2] |
| Absolute Number of NP (396-404)-specific CD8+ T-cells in Spleen | 1 x 10^6 - 5 x 10^6 | Significantly reduced or absent | [3] |
| IFN-γ Production upon Peptide Restimulation | High | Low to none | [4] |
| Exhaustion Marker | Expression on NP (396-404)-specific CD8+ T-cells (Chronic Infection) | References |
| PD-1 | High | [3] |
| Tim-3 | High | [3] |
| LAG-3 | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of NP (396-404)-specific T-cell responses. Below are outlines of key experimental protocols.
Intracellular Cytokine Staining (ICS) for IFN-γ
This technique is used to quantify the frequency of functional, antigen-specific T-cells based on their ability to produce cytokines upon restimulation.
-
Cell Preparation: Prepare a single-cell suspension from the spleen or other tissues of LCMV-infected mice.
-
Peptide Restimulation: Incubate the cells with the NP (396-404) peptide (typically 1-2 µg/mL) for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion, causing them to accumulate intracellularly.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T-cell population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based) to allow antibodies to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
MHC Class I Tetramer Staining
MHC tetramers are reagents used to directly visualize and quantify antigen-specific T-cells, regardless of their functional state.
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue.
-
Tetramer Staining: Incubate the cells with a fluorescently labeled H-2D(b) MHC class I tetramer folded with the NP (396-404) peptide. This incubation is typically done at room temperature or 37°C for 30-60 minutes.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the T-cell population of interest.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to identify the population of cells that are double-positive for CD8 and the NP (396-404) tetramer.
Visualizing Key Processes in NP (396-404) Immunology
The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways in the study of NP (396-404) immunology.
Conclusion
The study of the NP (396-404) epitope in the context of LCMV infection has been instrumental in advancing our understanding of viral immunology. It provides a robust and reproducible model to investigate the fundamental principles of CD8+ T-cell responses, from initial activation to the development of memory and the onset of exhaustion. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of host-virus interactions and to develop novel therapeutic strategies for viral diseases.
References
- 1. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular characterization of SARS-CoV-2 nucleocapsid protein [frontiersin.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
Nucleoprotein (396-404) as an Immunodominant Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of various viruses is a major target for the cellular immune response, with specific peptide fragments being presented by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes (CTLs). Among these, the nucleoprotein fragment spanning amino acids 396-404 has been extensively characterized as an immunodominant epitope, particularly in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in murine models.[1][2][3] This guide provides an in-depth technical overview of the NP(396-404) epitope, its role in the immune response, experimental methodologies for its study, and the associated signaling pathways.
The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a canonical H-2D(b)-restricted epitope that elicits a robust CD8+ T cell response.[4][5][6] Its immunodominance makes it a valuable tool for studying the fundamental principles of T cell activation, memory formation, and immune evasion during chronic viral infections.[7][8]
Quantitative Data Summary
The immunodominance of the NP(396-404) epitope has been quantified in various studies, comparing the magnitude of the T cell response to this epitope with that of other viral epitopes. The following tables summarize key quantitative findings.
| Parameter | NP(396-404) | GP(33-41) | GP(276-286) | Reference |
| Peptide Recovery from Infected Cells (pg per 10^9 cells) | 154 | 341 | 64 | [9] |
| Estimated Binding & Extraction Efficiency (%) | 50 | 17 | 38 | [9] |
Table 1: Relative Abundance of LCMV Epitopes. This table presents the amount of each peptide eluted from LCMV-infected MC57 cells and the estimated efficiency of the extraction process for each peptide.
| Infection Stage | T Cell Response to NP(396-404) | T Cell Response to GP(33-41) | T Cell Response to GP(276-286) | Reference |
| Acute (Day 8 p.i.) | Dominant | Dominant | Subdominant | [10] |
| Chronic (Day 25 p.i.) | Undetectable | Stable/Increased | Increased | [10] |
Table 2: Hierarchy of CD8+ T Cell Responses to LCMV Epitopes. This table illustrates the shift in the immunodominance hierarchy of T cell responses to different LCMV epitopes during the transition from acute to chronic infection.
Key Experimental Protocols
In Vitro CD8+ T Cell Cytotoxicity Assay
This assay measures the ability of NP(396-404)-specific CD8+ T cells to lyse target cells presenting the epitope.
a. Preparation of Target Cells:
-
Culture a suitable target cell line (e.g., MC57, EL4) that expresses the H-2D(b) MHC class I molecule.
-
Pulse the target cells with the NP(396-404) peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.
-
Label the peptide-pulsed target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Wash the cells to remove excess peptide and labeling agent.
b. Co-culture with Effector T Cells:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected or immunized mice.
-
Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Incubate the co-culture for 4-6 hours at 37°C.
c. Measurement of Lysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of released label (fluorescence or radioactivity) in the supernatant, which is proportional to the number of lysed cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated without effector cells.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells by flow cytometry.
-
Prepare a single-cell suspension of splenocytes or PBMCs from LCMV-infected or immunized mice.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Add the PE- or APC-conjugated H-2D(b)-NP(396-404) tetramer to the cells at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ T cell population and their activation status.
-
Incubate for another 20-30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of NP(396-404)-specific T cells that secrete IFN-γ upon antigenic stimulation.
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Add the cells to the wells in the presence of the NP(396-404) peptide (1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).
-
Stop the reaction when distinct spots emerge.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation of NP(396-404)
Viral nucleoproteins are synthesized within the cytoplasm of an infected cell. The NP(396-404) epitope is generated from the degradation of the full-length nucleoprotein by the proteasome. The resulting peptide is then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to the H-2D(b) MHC class I molecule, which is then transported to the cell surface for presentation to CD8+ T cells.
Caption: MHC Class I Presentation of NP(396-404).
T-Cell Receptor (TCR) Signaling upon NP(396-404) Recognition
The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the NP(396-404)-H-2D(b) complex on an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, resulting in T-cell proliferation, differentiation, and effector functions like cytokine production and cytotoxicity.
Caption: TCR Signaling Cascade upon Epitope Recognition.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to assess the function of NP(396-404)-specific T cells.
Caption: Workflow for In Vitro Cytotoxicity Assay.
TRIM21-Mediated Intracellular Antibody-Dependent Neutralization
Recent studies have highlighted a role for the cytosolic Fc receptor TRIM21 in antiviral immunity, including responses to viral nucleoproteins. When antibodies bind to viral particles that enter the cytoplasm, TRIM21 can recognize the Fc portion of these antibodies. This triggers the ubiquitination and subsequent proteasomal degradation of the viral particle, including the nucleoprotein. This process can lead to enhanced antigen presentation of viral epitopes, such as NP(396-404), to CD8+ T cells.
Caption: TRIM21-Mediated Antiviral Pathway.
Conclusion
The nucleoprotein (396-404) epitope is a cornerstone for research in cellular immunology, virology, and vaccine development. Its well-defined characteristics and immunodominance in the context of LCMV infection provide a robust model system for dissecting the complexities of CD8+ T cell responses. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for professionals seeking to investigate this and other immunodominant epitopes. A thorough understanding of the molecular and cellular interactions governing the immune response to NP(396-404) will continue to inform the design of novel therapeutic strategies for infectious diseases and cancer.
References
- 1. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. cd-genomics.com [cd-genomics.com]
- 4. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of TRIMs in Antiviral Innate Immune Signaling [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
An In-depth Technical Guide on the MHC Class I Presentation of Influenza Nucleoprotein (396-404)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presentation of viral epitopes by Major Histocompatibility Complex (MHC) class I molecules is a critical event in the cellular immune response to viral infections. This process allows for the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). The influenza A virus Nucleoprotein (NP) is a major target for the cellular immune response, and the NP (396-404) epitope is a well-characterized immunodominant epitope in the context of murine infection models. This technical guide provides a comprehensive overview of the core mechanisms, experimental methodologies, and quantitative data related to the MHC class I presentation of the influenza NP (396-404) epitope. While extensively studied in mice, the precise human HLA restriction and corresponding quantitative data for this specific epitope are less defined in the available scientific literature. This guide will focus on the established murine model and provide generalizable protocols for human studies.
Core Concepts of MHC Class I Antigen Presentation
The canonical MHC class I antigen presentation pathway involves the processing of endogenous antigens, such as viral proteins synthesized within an infected cell. This intricate process can be summarized in several key steps, beginning with the degradation of the source protein and culminating in the presentation of a peptide fragment on the cell surface.
Signaling and Processing Pathway
The journey of the influenza Nucleoprotein to the cell surface as the NP (396-404) epitope is a multi-step process orchestrated by a series of molecular interactions.
Caption: MHC Class I presentation pathway for influenza NP (396-404).
Quantitative Data on NP (396-404) Presentation
The majority of quantitative data for the NP (396-404) epitope originates from studies in C57BL/6 mice, where it is presented by the H-2Db molecule.
| Parameter | Value | Species/Allele | Reference |
| Peptide Sequence | FQPQNGQFI | Murine | [1] |
| MHC Restriction | H-2Db | Murine | [1] |
| T-Cell Response | Immunodominant CD8+ T cell response | Murine | [2] |
Note: While the influenza nucleoprotein is a target of the human T cell response, the specific human HLA allele that presents the NP (396-404) epitope and its binding affinity have not been definitively characterized in the reviewed literature.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the MHC class I presentation of influenza-derived epitopes.
MHC Class I Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to a specific MHC class I molecule.
Workflow:
Caption: Workflow for a fluorescence polarization-based MHC class I peptide binding assay.
Methodology:
-
Reagents and Materials:
-
Purified, recombinant soluble MHC class I molecules (e.g., H-2Db or relevant human HLA allele).
-
Fluorescently labeled high-affinity reference peptide for the specific MHC class I molecule.
-
Unlabeled competitor peptide (Influenza NP 396-404).
-
Assay buffer (e.g., PBS with 0.05% Tween 20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure: a. Prepare a serial dilution of the unlabeled competitor peptide (NP 396-404) in assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant MHC class I molecule and the fluorescently labeled reference peptide. c. Add the different concentrations of the unlabeled competitor peptide to the wells. Include controls with no competitor peptide (maximum binding) and no MHC molecule (minimum binding). d. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-24 hours), protected from light. e. Measure the fluorescence polarization of each well using a plate reader. f. Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the competitor peptide. g. Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the labeled peptide binding) by plotting the percentage of inhibition against the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.
Workflow:
Caption: Step-by-step workflow of an ELISpot assay.
Methodology:
-
Reagents and Materials:
-
PVDF-membrane 96-well plates.
-
Anti-cytokine (e.g., IFN-γ) capture antibody.
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
AP or HRP substrate (e.g., BCIP/NBT or AEC).
-
Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice or human donors.
-
Influenza NP (396-404) peptide.
-
Complete RPMI-1640 medium.
-
ELISpot plate reader.
-
-
Procedure: a. Plate Coating: Coat the wells of the PVDF plate with the capture antibody overnight at 4°C. b. Blocking: Wash the plate and block with a protein solution (e.g., sterile PBS with 1% BSA) for 2 hours at room temperature. c. Cell Plating and Stimulation: Wash the plate and add PBMCs to the wells. Stimulate the cells by adding the NP (396-404) peptide at an optimal concentration. Include negative controls (cells alone) and positive controls (e.g., phytohemagglutinin). d. Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. e. Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. f. Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature. g. Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots. Stop the reaction by washing with water. h. Analysis: Allow the plate to dry completely and count the spots in each well using an ELISpot reader.[5][6][7][8]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This technique identifies and quantifies antigen-specific T cells based on their expression of intracellular cytokines following stimulation.
Workflow:
Caption: The main steps involved in an Intracellular Cytokine Staining (ICS) experiment.
Methodology:
-
Reagents and Materials:
-
PBMCs from immunized mice or human donors.
-
Influenza NP (396-404) peptide.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8).
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
-
-
Procedure: a. Cell Stimulation: Stimulate PBMCs with the NP (396-404) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[9] b. Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.[9] c. Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available buffers or a formaldehyde/saponin-based solution.[10][11] d. Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines for 30 minutes at room temperature or 4°C.[12][13] e. Data Acquisition: Wash the cells and acquire the data on a flow cytometer. f. Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T cell population and then quantify the percentage of cells expressing the cytokine(s) of interest.
Conclusion
The MHC class I presentation of the influenza nucleoprotein epitope NP (396-404) is a well-established model for studying the cellular immune response to viral infections, particularly in murine systems. This guide has provided a detailed overview of the underlying molecular pathways, quantitative data from the murine model, and comprehensive protocols for key experimental techniques. While the human correlate for the NP (396-404) epitope is an area for further investigation, the methodologies presented here are broadly applicable for the characterization of T cell responses to influenza and other viral antigens in both preclinical and clinical research settings. A thorough understanding of these processes and techniques is essential for the development of novel vaccines and immunotherapies that aim to elicit robust and protective cellular immunity.
References
- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. zellnet.com [zellnet.com]
- 7. mabtech.com [mabtech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. med.virginia.edu [med.virginia.edu]
Initial Characterization of the NP(396-404) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a well-characterized, immunodominant H-2Db-restricted epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] This peptide serves as a critical tool in immunological research, particularly in studies involving T-cell responses to viral infections. Its ability to elicit robust CD8+ T-cell responses has made it a model antigen for investigating the dynamics of T-cell activation, exhaustion, and memory formation. This guide provides a comprehensive overview of the initial characterization of the NP(396-404) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Properties of the NP(396-404) Peptide
The NP(396-404) peptide is a nine-amino-acid sequence (FQPQNGQFI) that binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[3] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating an immune response. The interaction between the NP(396-404) peptide and H-2Db is a critical determinant of its immunogenicity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies characterizing the immunological response to the NP(396-404) peptide.
Table 1: CD8+ T-Cell Response to LCMV Infection
| Time Point (days post-infection) | Parameter | C57BL/6 Mice | TNFR1-/- Mice | Reference |
| 6-9 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | 3-5% | Not specified | [4] |
| 30 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | < 0.1% (undetectable) | Persisted at higher levels than C57BL/6 | [4] |
| 70 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | Undetectable | Progressively declined to undetectable levels | [4] |
Table 2: Functional Analysis of NP(396-404)-Specific CD8+ T-Cells
| Experimental Condition | Assay | Readout | Result | Reference |
| LCMV-WE infection (Day 8) | Intracellular IFN-γ staining | % of CD8+ T-cells producing IFN-γ upon peptide restimulation | Substantially reduced in ERAP1 KO mice compared to wild-type | [5] |
| LCMV Armstrong infection (Day 27) | Intracellular IFN-γ and TNF-α staining | Frequencies of IFN-γ+ and IFN-γ+TNF-α+ CD8+ T-cells | Significantly higher in Prnp-/- mice compared to wild-type | [6] |
| LCMV-WE infection (Day 8) | 51Cr-release assay | % specific lysis of NP(396-404) pulsed target cells | Efficient lysis by splenocytes from infected mice | [1] |
| Chronic LCMV infection (Day 50) | In vivo CTL assay | % NP(396-404)-specific lysis | Diminished in LCMV-Cl13 infected mice compared to LCMV-Arm immune mice | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the frequency of antigen-specific T-cells based on their cytokine production.
-
Cell Preparation: Isolate splenocytes from LCMV-infected mice at the desired time point.
-
In vitro Restimulation: Culture 2 x 10^6 splenocytes for 4-6 hours at 37°C with 2 µg/mL of NP(396-404) peptide.[1][6] Include a protein transport inhibitor, such as Brefeldin A (1 µg/mL), to trap cytokines intracellularly.[6][7] Recombinant murine IL-2 (50 U/mL) can also be added to the culture.[7]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
Chromium (51Cr) Release Assay
This assay measures the cytotoxic activity of T-cells.
-
Target Cell Preparation: Label target cells (e.g., EL-4) with 51Cr. Pulse one set of target cells with the NP(396-404) peptide and leave another set unpulsed as a control.
-
Effector Cell Preparation: Isolate splenocytes from LCMV-infected mice to serve as effector cells.
-
Co-culture: Co-culture the effector cells with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 5 hours).[1]
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].
MHC-I Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from infected mice.
-
Tetramer Staining: Incubate the cells with a fluorescently labeled H-2Db/NP(396-404) tetramer. Tetramers are complexes of four MHC molecules bound to the specific peptide, which can bind to TCRs with high avidity.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers like CD8.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to identify and quantify the population of CD8+ T-cells that bind to the NP(396-404) tetramer.[8]
Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual understanding.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Role for Perforin-, Fas/FasL-, and TNFR1-Mediated Cytotoxic Pathways in Down-Regulation of Antigen-Specific T Cells during Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Genomic and Biological Characterization of Aggressive and Docile Strains of LCMV Rescued from a Plasmid-Based Reverse Genetics System - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Models of Nucleoprotein (396-404) Immunogenicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models underpinning the immunogenicity of the nucleoprotein (NP) peptide spanning amino acids 396-404. It delves into the computational predictions of its processing and presentation by Major Histocompatibility Complex (MHC) Class I molecules and is supplemented with experimental data and detailed protocols for validation.
Theoretical Framework of NP (396-404) Immunogenicity
The immunogenicity of a peptide, such as the NP (396-404) epitope, is not an intrinsic property of its amino acid sequence alone. Instead, it is the culmination of a series of intricate molecular events within the cell, collectively known as the MHC Class I antigen presentation pathway. Theoretical models of immunogenicity aim to predict a peptide's ability to successfully navigate this pathway and be presented to cytotoxic T lymphocytes (CTLs). The key steps in this pathway, and the theoretical considerations for NP (396-404), are detailed below.
Proteasomal Cleavage
The journey of an endogenous antigen begins with its degradation by the proteasome, a multi-catalytic protease complex in the cytoplasm. The proteasome cleaves proteins into smaller peptide fragments. The C-terminus of an epitope is often generated directly by proteasomal cleavage.
Theoretical Prediction: Computational algorithms, such as NetChop, predict proteasomal cleavage sites based on the amino acid sequence flanking the cleavage site. These models are trained on extensive datasets of experimentally identified proteasome-generated peptide termini. For the full-length nucleoprotein, these algorithms would predict the likelihood of cleavage after specific residues, which would either generate the C-terminus of the NP (396-404) peptide or a precursor peptide.
Transporter Associated with Antigen Processing (TAP) Transport
Peptides generated by the proteasome are translocated from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). TAP has a preference for peptides of 8-16 amino acids in length with specific C-terminal residues, typically hydrophobic or basic.
Theoretical Prediction: The efficiency of a peptide's transport by TAP can be predicted using algorithms that have been trained on experimental data of peptide binding to and transport by TAP. These models analyze the peptide's sequence, particularly the C-terminal residue, to predict its transport efficiency. The sequence of NP (396-404) would be evaluated by these models to determine its likelihood of being successfully transported into the ER.
MHC Class I Binding
Inside the ER, peptides are loaded onto MHC Class I molecules. This binding is highly specific, with each MHC allele possessing a unique binding groove that accommodates peptides with a specific length and anchor residues at defined positions. The NP (396-404) epitope is known to be presented by the mouse MHC Class I molecule H-2Db.
Theoretical Prediction: The binding affinity of a peptide to a specific MHC Class I allele is a critical determinant of its immunogenicity and can be predicted with high accuracy using computational tools like NetMHCpan .[1][2][3] This tool utilizes artificial neural networks trained on large datasets of peptide-MHC binding affinities and eluted ligands. For NP (396-404), NetMHCpan can predict its binding affinity to H-2Db, providing a quantitative measure of this crucial interaction. The presence of appropriate anchor residues in the NP (396-404) sequence for the H-2Db binding groove is a key factor in this prediction. It has been noted that dominant negative structural elements at non-anchor positions can significantly impact peptide-MHC interaction, a factor that advanced structural modeling can help elucidate.[4]
Caption: MHC Class I Antigen Presentation Pathway for NP (396-404).
Caption: Logical Relationship of Immunogenicity Prediction and Validation.
Caption: General Experimental Workflow for Assessing NP (396-404) Immunogenicity.
Caption: Simplified T-Cell Receptor Signaling Pathway upon NP (396-404) Recognition.
Experimental Validation of NP (396-404) Immunogenicity
Theoretical predictions of immunogenicity must be validated through experimental assays. The NP (396-404) peptide has been extensively studied, particularly as an immunodominant epitope in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice.
Quantitative Data
The following tables summarize key quantitative data regarding the NP (396-404) epitope.
Table 1: MHC-I Binding and Cellular Abundance of NP (396-404)
| Parameter | Value | Source Organism | MHC Allele | Reference |
| Peptide Sequence | FQPQNGQFI | LCMV | H-2Db | [5] |
| MHC Binding Affinity | High | N/A | H-2Db | [6] |
| Peptide Density on Infected Cells | 154 pg per 10^9 cells | LCMV | H-2Db | [7] |
Table 2: T-Cell Responses to NP (396-404) in LCMV-Infected Mice
| Assay | Timepoint | Response Magnitude | Mouse Strain | Reference |
| MHC Tetramer Staining (Spleen) | Day 60 post-infection | 2.1 x 10^5 specific CD8+ T-cells | C57BL/6 | [8] |
| MHC Tetramer Staining (Bone Marrow) | Day 60 post-infection | 1.5 x 10^5 specific CD8+ T-cells | C57BL/6 | [8] |
| IFN-γ ELISpot | Chronic Infection | Reduced response | C57BL/6 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is used to detect the production of cytokines, such as Interferon-gamma (IFN-γ), by specific T-cells upon stimulation with the NP (396-404) peptide.
Protocol:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes from LCMV-infected mice.
-
Incubate approximately 1 x 10^6 splenocytes for 6 hours at 37°C in a total volume of 200 µl of medium.
-
Stimulate the cells with the NP (396-404) peptide at a final concentration of 1-2.5 µM.
-
Include a protein transport inhibitor, such as Brefeldin A (5 µg/ml), to block cytokine secretion and allow for intracellular accumulation.[8][10]
-
-
Surface Staining:
-
After stimulation, wash the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).
-
Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular proteins.[10]
-
-
Intracellular Staining:
-
Stain for intracellular cytokines using a fluorochrome-conjugated anti-IFN-γ antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the NP (396-404) peptide.
-
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Incubate the plate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound antibody and block non-specific binding sites.
-
Add a single-cell suspension of splenocytes to the wells at a desired density (e.g., 2x10^5 to 4x10^5 cells/well).[11]
-
Stimulate the cells with the NP (396-404) peptide (e.g., 0.1 µg/ml).[9]
-
Incubate the plate for 18-48 hours at 37°C in a CO2 incubator.[12]
-
-
Detection:
-
Lyse the cells and wash the plate to remove cellular debris.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash, and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
-
Spot Development:
-
Add a substrate that is converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader to determine the frequency of NP (396-404)-specific, cytokine-producing cells.
-
This protocol is used to identify peptides that are naturally presented on MHC Class I molecules on the surface of infected cells.
Protocol:
-
Cell Lysis and Immunoaffinity Purification:
-
Peptide Elution:
-
Elute the bound peptides from the MHC molecules, typically using a mild acid treatment.
-
-
Peptide Separation and Analysis:
-
Separate the eluted peptides from the larger MHC molecules.
-
Analyze the peptide mixture using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Compare the obtained mass spectra against a protein sequence database to identify the sequence of the presented peptides, including NP (396-404).
-
Conclusion
The immunogenicity of the Nucleoprotein (396-404) peptide is a well-established phenomenon, supported by both theoretical models and extensive experimental validation. Computational tools provide a powerful framework for predicting the key steps in the MHC Class I antigen presentation pathway, from proteasomal cleavage to MHC binding. These in silico predictions, when combined with quantitative experimental data from techniques such as ICS, ELISpot, and MHC-I peptide elution, offer a comprehensive understanding of the molecular basis for the potent T-cell response to this viral epitope. This integrated approach is invaluable for the rational design of vaccines and immunotherapies targeting viral infections.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. NetMHCpan 4.0: Improved peptide-MHC class I interaction predictions integrating eluted ligand and peptide binding affinity data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NetMHCpan-4.1 and NetMHCIIpan-4.0: improved predictions of MHC antigen presentation by concurrent motif deconvolution and integration of MS MHC eluted ligand data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTL escape viral variants. I. Generation and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory CD8+ T cells colocalize with IL-7+ stromal cells in bone marrow and rest in terms of proliferation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. pnas.org [pnas.org]
- 11. ELISPOT protocol | Abcam [abcam.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
Methodological & Application
Application Notes and Protocols: Nucleoprotein (396-404) Peptide for In Vivo Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (396-404) peptide, derived from the lymphocytic choriomeningitis virus (LCMV), is a critical tool for assessing cell-mediated immunity in preclinical research.[1] This immunodominant H-2D(b)-restricted epitope is extensively used as a model antigen to evaluate the efficacy of vaccines and immunotherapies designed to elicit cytotoxic T lymphocyte (CTL) responses.[1][2] In vivo cytotoxicity assays utilizing this peptide provide a quantitative measure of CTL activity by monitoring the elimination of peptide-pulsed target cells in a living organism.[3][4][5] These assays are instrumental in understanding the dynamics of viral clearance, immune surveillance, and the potency of novel therapeutic interventions.
The principle of the in vivo cytotoxicity assay involves labeling target cells with the Nucleoprotein (396-404) peptide and a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).[4][6][7] These labeled cells are then adoptively transferred into recipient mice.[4][6] The specific lysis of the peptide-pulsed target cells by CTLs is subsequently quantified by flow cytometry, providing a direct measure of the in vivo cytotoxic immune response.[7][8]
Data Presentation
The following tables summarize representative quantitative data from in vivo cytotoxicity assays using the Nucleoprotein (396-404) peptide. These data illustrate the typical readouts and comparisons made in such experiments.
Table 1: In Vivo Cytotoxicity in LCMV-Infected Mice
| Experimental Group | Target Cell Population | Percent Specific Lysis (%) | Reference |
| LCMV-Infected Wild-Type Mice | NP(396-404)-pulsed | 85 ± 5 | [4] |
| Naive (Uninfected) Mice | NP(396-404)-pulsed | < 5 | [4] |
| LCMV-Infected Wild-Type Mice | Unpulsed Control | 0 | [4] |
Table 2: Effect of an Immunomodulatory Agent on NP(396-404)-Specific Cytotoxicity
| Treatment Group | Target Cell Population | Percent Specific Lysis (%) | Reference |
| LCMV-Infected + Vehicle | NP(396-404)-pulsed | 90 ± 7 | [4] |
| LCMV-Infected + Agent X | NP(396-404)-pulsed | 65 ± 8 | [4] |
Signaling Pathway
The cytotoxic activity measured in this assay is mediated by CD8+ cytotoxic T lymphocytes. The signaling cascade is initiated by the recognition of the Nucleoprotein (396-404) peptide presented by MHC class I molecules on the surface of target cells by the T-cell receptor (TCR) on CTLs. This interaction, along with co-stimulatory signals, triggers the CTL to release cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the target cell.
Caption: CTL recognition of the NP(396-404) peptide on target cells leads to apoptosis.
Experimental Protocols
Protocol 1: Preparation of Peptide-Pulsed Target Cells
This protocol details the preparation of splenocytes as target cells for the in vivo cytotoxicity assay.
-
Harvest Splenocytes: Euthanize naive C57BL/6 mice and aseptically remove the spleens.
-
Prepare Single-Cell Suspension: Dissociate the spleens in RPMI 1640 medium to create a single-cell suspension.
-
Lyse Red Blood Cells: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Count and Viability: Wash the cells with complete RPMI 1640 medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Peptide Pulsing: Resuspend the splenocytes at a concentration of 1 x 107 cells/mL in complete RPMI 1640 medium.[5]
-
Incubation: Incubate both cell populations at 37°C for 1 hour.[8]
-
Fluorescent Labeling:
-
Final Preparation: Wash the cells to remove excess CFSE and resuspend each population in sterile PBS at a concentration of 5 x 107 cells/mL.[4] Mix the two populations in a 1:1 ratio.
Protocol 2: In Vivo Cytotoxicity Assay
This protocol describes the adoptive transfer of target cells and the subsequent analysis of specific lysis.
-
Adoptive Transfer: Intravenously inject 1 x 107 total cells (5 x 106 of each population) from the mixed target cell preparation into recipient mice.[4][5]
-
Incubation Period: Allow for in vivo killing to occur. The duration can vary, but a common time point for analysis is 4 to 24 hours post-injection.[5][6][7]
-
Spleen Harvest: At the designated time point, euthanize the recipient mice and harvest their spleens.
-
Prepare Single-Cell Suspension: Prepare a single-cell suspension from the harvested spleens as described in Protocol 1.
-
Flow Cytometry Analysis:
-
Acquire events from the splenocyte suspension on a flow cytometer.
-
Gate on the CFSE-positive populations to distinguish the target (CFSEhigh) and control (CFSElow) cells.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of peptide-pulsed to unpulsed cells in both experimental and control (naive) mice.
-
Calculate the percent specific lysis using the following formula:[7] % Specific Lysis = [1 - (Ratio in experimental mice / Ratio in control mice)] x 100 Where Ratio = (% CFSE^high / % CFSE^low)
-
Experimental Workflow
The following diagram illustrates the key steps of the in vivo cytotoxicity assay.
Caption: Workflow for the in vivo cytotoxicity assay using NP(396-404) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression of Viral Antigen by the Liver Leads to Chronic Infection Through the Generation of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 7. In vivo cytotoxic T lymphocyte assay [bio-protocol.org]
- 8. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring T Cell Response to Nucleoprotein (396-404) using ELISpot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] This makes it an invaluable tool for monitoring T cell responses to specific antigens, particularly in the context of viral infections and vaccine development. The nucleoprotein (NP) of many viruses is a highly conserved internal protein and a major target for cytotoxic T lymphocytes (CTLs). The specific peptide epitope NP(396-404) has been identified as an immunodominant epitope in several viral species, including Lymphocytic Choriomeningitis Virus (LCMV), making it a key target for assessing cell-mediated immunity.[3][4]
These application notes provide a detailed protocol for utilizing the Interferon-gamma (IFN-γ) ELISpot assay to measure the T cell response to the Nucleoprotein (396-404) peptide. IFN-γ is a critical cytokine secreted by activated T cells, particularly CD8+ CTLs and T helper 1 (Th1) cells, and its detection is a reliable indicator of a cellular immune response to viral antigens.[2][5][6]
Principle of the ELISpot Assay
The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are isolated from a sample and incubated in the wells with the NP(396-404) peptide. T cells that recognize the peptide will become activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-γ-secreting cell. Each spot represents a single reactive T cell, and the frequency of antigen-specific T cells can be quantified by counting the spots.
Applications
-
Vaccine Development: To assess the immunogenicity of new vaccine candidates designed to elicit T cell responses.
-
Infectious Disease Research: To study the natural history of T cell responses during and after viral infections.
-
Clinical Trials: To monitor the cellular immune responses of patients undergoing immunotherapy or vaccination.[7]
-
Immunological Monitoring: To evaluate the T cell-mediated immunity in various disease states.
Quantitative Data Summary
The following tables summarize representative quantitative data from ELISpot assays measuring the T cell response to Nucleoprotein (396-404). The data is presented as Spot Forming Units (SFU) per million PBMCs.
Table 1: T Cell Response to LCMV NP(396-404) in Mice
| Experimental Condition | Peptide Concentration | Mean SFU/10^6 Splenocytes (± SD) | Reference |
| LCMV Armstrong Infection (Day 8) | 0.1 µg/mL | 1500 ± 250 | [8] |
| Chronic LCMV Clone 13 Infection (Day 8) | 0.1 µg/mL | 1200 ± 300 | [8] |
| Chronic LCMV Clone 13 Infection (Day 50) | 0.1 µg/mL | < 50 | [4][8] |
| DNA Vaccine + IL-33 Adjuvant | 2.5 µg/mL | ~2500 | [9][10] |
| DNA Vaccine (NP alone) | 2.5 µg/mL | ~980 | [9][10] |
Table 2: Ex vivo T Cell Response to LCMV NP(396-404) in Humans with Resolved Infection
| Donor ID | Peptide Concentration | Net SFC/10^6 CD8+ T cells | Reference |
| AD108 | 10 µg/mL | ~50 | [11] |
| AD123 | 10 µg/mL | ~150 | [11] |
| AD124 | 10 µg/mL | ~75 | [11] |
Experimental Protocols
Materials and Reagents
-
IFN-γ ELISpot plate (e.g., 96-well PVDF membrane plates)
-
Sterile PBS
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete Medium)
-
Nucleoprotein (396-404) peptide (Sequence: FQPQNGQFI for H-2Db restriction)[12]
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody
-
Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide
-
Coating Antibody: Anti-human or anti-mouse IFN-γ capture antibody
-
Detection Antibody: Biotinylated anti-human or anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT substrate (for ALP) or AEC substrate (for HRP)
-
35% Ethanol in sterile water
-
Blocking Buffer: PBS with 1% BSA or 10% FBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Automated ELISpot reader or dissecting microscope for spot counting
Protocol: IFN-γ ELISpot Assay
Day 1: Plate Coating
-
Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Incubation
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile PBS or RPMI-1640.
-
Resuspend the cells in Complete Medium and perform a cell count and viability assessment (viability should be >90%).
-
Adjust the cell concentration to 2-3 x 10^6 cells/mL in Complete Medium.
-
Wash the coated plate three times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of Complete Medium to each well and incubate for at least 1 hour at 37°C.
-
Prepare the peptide and control solutions. Dilute the NP(396-404) peptide to a working concentration (typically 1-10 µg/mL). Prepare the positive control (e.g., PHA at 5 µg/mL) and negative control (e.g., vehicle).
-
Remove the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the appropriate peptide or control solution to the corresponding wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not stack plates to ensure even temperature distribution.
Day 3: Spot Development
-
Wash the plate three times with 200 µL of PBST to remove the cells.
-
Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBS with 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) in PBS with 1% BSA.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of PBST, followed by two washes with PBS.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.
-
Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with distilled water when the spots have reached the desired size and intensity.
-
Allow the plate to dry completely in the dark.
Data Analysis
-
Count the number of spots in each well using an automated ELISpot reader or a dissecting microscope.
-
Calculate the number of Spot Forming Units (SFU) per million cells using the following formula:
SFU per 10^6 cells = ( (Number of spots in test well) - (Number of spots in negative control well) ) / (Number of cells per well) * 1,000,000
Visualizations
Caption: ELISpot Experimental Workflow.
Caption: T Cell Activation Signaling Pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. journals.asm.org [journals.asm.org]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. researchgate.net [researchgate.net]
- 7. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elispot_results - ImmPort Documentation [docs.immport.org]
- 9. Molecular adjuvant IL-33 enhances the potency of a DNA vaccine in a lethal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunospot.com [immunospot.com]
- 11. T cell signalling pathway | PPTX [slideshare.net]
- 12. mednexus.org [mednexus.org]
Application Notes: Staining of Antigen-Specific CD8+ T Cells with NP(396-404) Tetramers
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful reagents used to detect and quantify antigen-specific T cells by flow cytometry.[1][2] These complexes consist of four biotinylated MHC molecules, each bound to a specific peptide, and conjugated to a fluorescently labeled streptavidin molecule.[1] This tetrameric structure provides high avidity binding to T-cell receptors (TCRs), enabling the direct visualization of T-cell populations with a given specificity, regardless of their functional status.[2]
The NP(396-404) tetramer specifically identifies CD8+ T cells that recognize the nucleoprotein (NP) peptide amino acid sequence 396-404 (FQPQNGQFI) derived from the Lymphocytic Choriomeningitis Virus (LCMV).[3] This epitope is presented by the mouse MHC class I molecule H-2Db. Therefore, this reagent is a critical tool for researchers studying the dynamics of CD8+ T-cell responses during acute and chronic LCMV infection, memory T-cell formation, and T-cell exhaustion.[4][5][6][7]
Principle of Staining
The core principle involves the specific recognition of the H-2Db/NP(396-404) complex by the TCR on CD8+ T cells.[2] A single TCR-MHC/peptide interaction is of low affinity. However, the tetramer construct allows for multiple binding events on the surface of a single T cell, significantly increasing the overall avidity of the interaction. This stable binding allows for the identification and enumeration of even rare antigen-specific T-cell populations within a heterogeneous sample, such as splenocytes or peripheral blood mononuclear cells (PBMCs), using standard flow cytometry.[2]
Caption: T-cell recognition of the NP(396-404) peptide and tetramer binding.
Experimental Protocols
Required Materials and Reagents
This protocol is designed for staining approximately 1-2 million cells per sample. Adjust volumes accordingly.
| Reagent/Material | Specifications |
| Cells | Single-cell suspension (e.g., splenocytes, PBMCs) at 1-5 x 106 cells/mL.[1] |
| NP(396-404) Tetramer | H-2Db restricted, conjugated to a fluorochrome (e.g., PE or APC).[3] |
| FACS Buffer | PBS with 2% Fetal Calf Serum (FCS) or 2% Bovine Serum Albumin (BSA) and 0.09% Sodium Azide.[2][8][9] |
| Anti-CD8 Antibody | Fluorochrome-conjugated (e.g., FITC, PerCP-Cy5.5). Use a clone that does not interfere with tetramer binding (e.g., 53-6.72).[3][8] |
| Fc Block | Anti-mouse CD16/CD32 antibody to block non-specific binding.[10] |
| Viability Dye | e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye.[11] |
| Flow Cytometry Tubes | 12 x 75 mm polystyrene tubes or 96-well plates.[8] |
| Centrifuge | Refrigerated centrifuge capable of 300-400 x g. |
Staining Protocol for Mouse Splenocytes
This protocol outlines the steps for preparing and staining mouse splenocytes.
A. Cell Preparation
-
Prepare a single-cell suspension from the spleen according to standard laboratory procedures.
-
Resuspend cells in cold FACS buffer at a concentration of 2 x 107 cells/mL.[9]
-
Aliquot 50 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.[1][9]
B. Staining Procedure
-
Fc Block (Optional but Recommended): Add Fc blocking antibody to the cell suspension. Incubate for 5-10 minutes at 4°C.[9][10] This step is crucial for reducing non-specific antibody binding.
-
Tetramer Staining: Add 5-10 µL of the NP(396-404) tetramer reagent directly to the cells.[1][2][8][9] Vortex gently.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[8][9] Incubation at 37°C for 10-15 minutes may also be effective, but optimal conditions should be determined for each experiment.[8][11]
-
Surface Marker Staining: Without washing, add the predetermined optimal concentration of anti-CD8 antibody and any other desired surface marker antibodies (e.g., CD44, CD62L, CD69).[4]
-
Incubate for an additional 30 minutes at 4°C in the dark.[8][9]
-
Washing: Wash the cells twice by adding 2-3 mL of cold FACS buffer and centrifuging at 300-400 x g for 5 minutes.[8][9] Discard the supernatant after each wash.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. If not acquiring samples immediately, a fixative like 0.5% paraformaldehyde can be used.[9] Add a viability dye just before analysis if a non-fixable one is used.
Caption: Standard workflow for NP(396-404) tetramer staining.
Data Acquisition and Analysis
-
Controls: It is essential to include proper controls:
-
Unstained Cells: To set baseline fluorescence.
-
Single-Color Controls: For compensation calculation.
-
Irrelevant Tetramer Control: An MHC tetramer with a peptide not recognized by the host's T cells (e.g., from a different pathogen) to assess non-specific binding.[11][12]
-
Biological Negative Control: Cells from an uninfected mouse.[12]
-
-
Gating Strategy:
-
Gate on lymphocytes using Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells using a viability dye. Dead cells can non-specifically bind tetramers.[11]
-
From the live singlet population, gate on CD8+ cells.
-
Within the CD8+ population, identify the NP(396-404) tetramer-positive cells. The frequency is typically expressed as a percentage of the total CD8+ T-cell population.[12][13]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the staining protocol.
| Parameter | Recommended Value | Source(s) |
| Cell Number per Sample | 1 - 2 x 106 | [1][9] |
| Cell Suspension Volume | 50 - 200 µL | [1][8] |
| Tetramer Volume per Test | 5 - 10 µL | [2][8] |
| Tetramer Incubation Time | 30 - 60 minutes | [8][9] |
| Tetramer Incubation Temp. | 4°C, Room Temperature, or 37°C | [8][11] |
| Antibody Incubation Time | 30 minutes | [8][9] |
| Antibody Incubation Temp. | 4°C | [8][9] |
| Centrifugation Speed | 300 - 400 x g | [8][9] |
| Centrifugation Time | 5 minutes | [8][9] |
Note for Researchers: Optimal staining conditions, particularly incubation times, temperatures, and reagent concentrations, may vary between different tetramer lots, cell types, and experimental systems. It is highly recommended to perform an initial optimization for any new reagent or protocol.[11]
References
- 1. lubio.ch [lubio.ch]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. journals.asm.org [journals.asm.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Brain-resident memory T cells represent an autonomous cytotoxic barrier to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
- 9. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. In vivo proliferation of naïve and memory influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 12. Molecular anatomy of antigen-specific CD8+ T cell engagement and synapse formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application of Nucleoprotein (396-404) Peptide in LCMV Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV) is a critical internal viral protein. Within this protein, the amino acid sequence from position 396 to 404 (NP(396-404)) constitutes a major immunodominant epitope restricted by the H-2D(b) MHC class I molecule in C57BL/6 mice.[1][2] This peptide is an invaluable tool for studying the dynamics of CD8+ T cell responses during both acute and chronic viral infections. Its application allows for the precise tracking, quantification, and functional assessment of virus-specific cytotoxic T lymphocytes (CTLs), making it a cornerstone of immunological research in the LCMV model system.[3]
Core Applications
The NP(396-404) peptide is instrumental in a variety of immunological assays designed to probe the host's response to LCMV infection. Key applications include:
-
Quantification and Phenotyping of Antigen-Specific CD8+ T Cells: Utilizing MHC class I tetramers complexed with the NP(396-404) peptide allows for the direct visualization and enumeration of NP(396-404)-specific CD8+ T cells by flow cytometry.[4][5][6] This enables detailed analysis of their expansion, contraction, and memory formation, as well as their expression of key surface markers like CD44, CD62L, KLRG1, and CD127.[4][6]
-
Functional Assessment of CD8+ T Cell Responses: The peptide is used for in vitro restimulation of splenocytes or other lymphocytes from LCMV-infected mice.[5][7][8] Subsequent intracellular cytokine staining (ICS) for proteins like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) reveals the functional capacity of the antigen-specific T cells.[5][8][9]
-
Evaluation of In Vivo Cytotoxicity: The NP(396-404) peptide is used to coat target cells in in vivo cytotoxicity assays.[10][11][12] These assays measure the ability of NP(396-404)-specific CTLs to recognize and eliminate target cells in a living organism, providing a direct measure of their cytotoxic potential.[10][11]
-
Studies of T Cell Exhaustion and Deletion: In models of chronic LCMV infection (e.g., using the LCMV Clone 13 strain), the fate of NP(396-404)-specific CD8+ T cells is a key area of investigation.[4][10][13] This peptide is used to track the deletion or functional exhaustion of this specific T cell population, which is a hallmark of chronic viral disease.[4][13]
Quantitative Data Summary
The following tables summarize representative quantitative data on the CD8+ T cell response to the NP(396-404) epitope in LCMV-infected mice.
Table 1: Frequency of NP(396-404)-Specific CD8+ T Cells in Spleen (Day 8 Post-Infection)
| LCMV Strain | Infection Model | Assay | Percentage of CD8+ T Cells | Reference |
| Armstrong | Acute | Tetramer Staining | ~17.4% | [9] |
| Armstrong | Acute | Intracellular Cytokine Staining (IFN-γ) | ~17.4% | [9] |
| WE | Acute | Intracellular Cytokine Staining (IFN-γ) | 20-30% of total CTL activity | [14] |
| Clone 13 | Chronic | Tetramer Staining | Variable, often shows decline over time | [13] |
Table 2: In Vivo Cytotoxicity of NP(396-404)-Specific CTLs
| LCMV Strain | Infection Model | Timepoint | Percent Specific Lysis | Reference |
| Armstrong | Acute | Day 9 | High | [10] |
| Clone 13 | Chronic | Day 9 | Diminished compared to acute | [10] |
| Clone 13 + Ribavirin | Chronic (Treated) | Day 9 | Restored to levels similar to acute | [10] |
| Armstrong | Acute | Day 50 | Sustained | [10] |
| Clone 13 | Chronic | Day 50 | Low | [10] |
| Clone 13 + Ribavirin | Chronic (Treated) | Day 50 | Sustained | [10] |
Experimental Protocols
Protocol 1: Quantification of NP(396-404)-Specific CD8+ T Cells by Tetramer Staining
Objective: To enumerate NP(396-404)-specific CD8+ T cells from the spleen of LCMV-infected mice.
Materials:
-
Spleen from LCMV-infected C57BL/6 mouse
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Fluorochrome-conjugated anti-CD8 antibody (e.g., anti-CD8-FITC)
-
Fluorochrome-conjugated anti-CD44 antibody
-
H-2D(b) NP(396-404) tetramer (conjugated to a fluorochrome like PE or APC)
-
Flow cytometer
Procedure:
-
Harvest the spleen from an LCMV-infected mouse (e.g., day 8 post-infection) and prepare a single-cell suspension in PBS with 2% FBS.
-
Lyse red blood cells using ACK lysis buffer, then wash the cells with PBS/2% FBS.
-
Resuspend the splenocytes to a concentration of 1 x 10^7 cells/mL.
-
Incubate 1 x 10^6 cells with the H-2D(b) NP(396-404) tetramer for 1 hour at room temperature in the dark.[15]
-
Add the anti-CD8 and anti-CD44 antibodies and incubate for an additional 30 minutes on ice.[15]
-
Wash the cells twice with PBS/2% FBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, gating on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. JCI - CD4+ and CD8+ T cell–dependent antiviral immunity requires STIM1 and STIM2 [jci.org]
- 7. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Splicing factor SRSF1 is essential for CD8 T cell function and host antigen-specific viral immunity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. journals.asm.org [journals.asm.org]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. In vivo proliferation of naïve and memory influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Nucleoprotein (396-404) for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (396-404) peptide, with the sequence FQPQNGQFI, is a well-characterized, H-2D(b)-restricted immunodominant epitope derived from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein.[1][2][3][4][5][6] It serves as a critical tool in immunological research, particularly in the study of virus-specific CD8+ T cell responses.[2][5][7][8] These application notes provide detailed protocols for the preparation and use of Nucleoprotein (396-404) in various cell culture-based assays, designed to assist researchers in achieving reliable and reproducible results.
Peptide Characteristics and Storage
| Property | Value |
| Sequence | FQPQNGQFI |
| Source Organism | Lymphocytic Choriomeningitis Mammarenavirus (LCMV) |
| MHC Restriction | H-2D(b) |
| Purity | >90% (HPLC/MS recommended)[5] |
| Delivery Format | Typically supplied as a freeze-dried powder[5] |
| Storage of Lyophilized Peptide | Store at -20°C or -80°C for long-term stability. |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][6] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Nucleoprotein (396-404) Stock Solution
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution for use in cell culture experiments.
Materials:
-
Lyophilized Nucleoprotein (396-404) peptide
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Optional: Water bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
For PBS: Aseptically add the required volume of sterile PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). PBS is a common solvent for this peptide, with a reported solubility of up to 100 mg/mL.[1]
-
For DMSO: Alternatively, dissolve the peptide in a small amount of DMSO first, and then dilute with sterile PBS or cell culture medium to the final stock concentration. This can be beneficial for enhancing solubility.
-
-
Dissolution: Gently vortex the vial to dissolve the peptide. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1][6]
-
Sterilization: If the stock solution was prepared in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[1][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][4][6]
In Vitro T Cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol describes the use of Nucleoprotein (396-404) to stimulate splenocytes for the detection of intracellular cytokines like IFN-γ by flow cytometry.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected or control mice
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Nucleoprotein (396-404) working solution (diluted from stock solution in complete RPMI)
-
Brefeldin A (protein transport inhibitor)
-
Recombinant murine IL-2
-
Flow cytometry antibodies for surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Fixation and permeabilization buffers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI medium.
-
Cell Plating: Plate the splenocytes in a 96-well U-bottom plate at a density of approximately 1-2 x 10^6 cells per well.
-
Peptide Stimulation: Add the Nucleoprotein (396-404) working solution to the wells to achieve a final concentration typically ranging from 1 µg/mL to 2 µg/mL.[9][10]
-
Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[9][11]
-
Protein Transport Inhibition: During the last 4-5 hours of incubation, add Brefeldin A (e.g., at 1 µg/mL) and recombinant murine IL-2 (e.g., at 50 U/mL) to the cultures to promote cytokine accumulation within the cells.[9]
-
Surface Staining: After incubation, wash the cells and stain for cell surface markers according to standard flow cytometry protocols.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or standard buffers.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the frequency of cytokine-producing, peptide-specific CD8+ T cells.
In Vivo Cytotoxicity Assay
This protocol details the preparation of target cells pulsed with Nucleoprotein (396-404) for an in vivo killing assay.
Materials:
-
Splenocytes from naive mice (e.g., CD45.1 congenic mice for tracking)
-
Nucleoprotein (396-404) peptide
-
Cell proliferation dyes (e.g., CellTrace Violet)
-
Complete RPMI medium
Procedure:
-
Target Cell Preparation: Prepare a single-cell suspension of splenocytes from naive mice.
-
Peptide Pulsing: Divide the splenocytes into different populations. Incubate one population with a high concentration of Nucleoprotein (396-404) (e.g., 5 x 10^-9 M), another with a mid-range concentration (e.g., 1 x 10^-9 M), and a third with a low concentration (e.g., 2 x 10^-10 M) for 30 minutes at 37°C.[1] A fourth population should remain unpulsed as a control.
-
Cell Labeling: Wash the cells to remove excess peptide. Label each population with a different concentration of a cell proliferation dye (e.g., 2 µM, 0.25 µM, and 0.03 µM of CellTrace Violet) to distinguish them by flow cytometry.[1] The unpulsed population can remain unlabeled.
-
Cell Mixing and Injection: Combine the four cell populations in a 1:1:1:1 ratio.
-
Adoptive Transfer: Intravenously inject a total of 10 x 10^6 combined cells into LCMV-infected recipient mice.
-
Analysis: After a defined period (e.g., 3 hours), harvest the spleens from the recipient mice and analyze the presence of the different labeled target cell populations by flow cytometry to determine the extent of in vivo killing.[1]
Quantitative Data Summary
The following table summarizes typical concentrations of Nucleoprotein (396-404) used in various T cell assays as reported in the literature.
| Assay Type | Cell Type | Peptide Concentration | Outcome Measured | Reference |
| In vivo Killing Assay | Splenocytes | 2 x 10-10 M to 5 x 10-9 M | T cell-mediated killing | [1] |
| Intracellular Cytokine Staining | Splenocytes | 2 µg/mL | IFN-γ and TNF-α production | [9] |
| Intracellular Cytokine Staining | Splenocytes | 1 µg/mL | IFN-γ, TNF-α, IL-2 production | [10] |
| ELISpot Assay | PBMC | 10 µg/mL | IFN-γ production | [12] |
| T Cell Line Generation | Splenocytes | 10-6 M | T cell proliferation | [5] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing and using Nucleoprotein (396-404) in cell culture for T cell stimulation assays.
Caption: Workflow for Nucleoprotein (396-404) preparation and use in T cell assays.
References
- 1. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity | The EMBO Journal [link.springer.com]
- 2. Brain-resident memory T cells represent an autonomous cytotoxic barrier to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. iti.stanford.edu [iti.stanford.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of Macrophage Inflammatory Protein-1α in T-Cell-Mediated Immunity to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Note: Intracellular Cytokine Staining Following NP(396-404) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for studying cellular immune responses, particularly in the context of vaccine development and immunotherapy.[1] Stimulation of T cells with specific antigens, such as the influenza A virus nucleoprotein (NP) derived peptide NP(396-404), allows for the characterization of antigen-specific T cell function. This application note provides a detailed protocol for performing ICS on splenocytes following NP(396-404) stimulation, along with representative data and a description of the underlying signaling pathway.
The NP(396-404) peptide is a well-characterized immunodominant epitope for CD8+ T cells in the context of the H-2Db MHC class I molecule in C57BL/6 mice. Upon recognition of the NP(396-404)-MHC complex by the T cell receptor (TCR), a signaling cascade is initiated, leading to T cell activation, proliferation, and cytokine production. Key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), are hallmarks of an effective cytotoxic T lymphocyte (CTL) response.
T Cell Receptor (TCR) Signaling Pathway
The interaction between the T cell receptor (TCR) on a CD8+ T cell and the NP(396-404) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) initiates a complex signaling cascade.[2] This recognition event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Src-family kinases like Lck.[3][4] Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T cells (LAT) and SLP-76.[3][4] This leads to the formation of a larger signaling complex that activates downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways.[2] Ultimately, these signaling events culminate in the activation of transcription factors that drive the expression of cytokine genes, such as IFN-γ and TNF-α.[4]
References
Application Notes and Protocols: Utilizing Nucleoprotein (396-404) Peptide for Pulsing Target Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Nucleoprotein (396-404) (NP (396-404)) peptide in pulsing target cells. This peptide is a well-characterized, immunodominant epitope from the nucleoprotein of Lymphocytic Choriomeningitis Virus (LCMV) and Influenza A virus, primarily used to study and evaluate CD8+ T cell-mediated immune responses.
The NP (396-404) peptide, with the amino acid sequence FQPQNGQFI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] This makes it an invaluable tool for in vitro and in vivo studies of cytotoxic T lymphocyte (CTL) activity, T cell receptor (TCR) recognition, and the efficacy of vaccine candidates.
Data Presentation
The following tables summarize key quantitative data for the use of NP (396-404) peptide in various experimental settings.
Table 1: Peptide Concentrations for Pulsing Target Cells
| Application | Cell Type | Peptide Concentration | Duration of Pulsing | Reference |
| In vitro CTL Assay | EL4 cells | 1 µM | Not Specified | [3] |
| In vitro CTL Assay | T2-Db cells | Titrated concentrations | Not Specified | [4] |
| In vivo Cytotoxicity Assay | Splenocytes | 1 µM | Not Specified | [5] |
| In vitro Restimulation | Splenocytes | 10⁻⁶ M | 5 hours | [6] |
| In vitro CTL Assay | MC57 cells | 100 ng/ml | Not Specified | [7] |
Table 2: Effector to Target (E:T) Ratios in CTL Assays
| Assay Type | E:T Ratios | Cell Types (Effector:Target) | Reference |
| 51Cr Release Assay | 50:1 to 200:1 | Lymphocytes:EL-4 or MC57G cells | [1] |
| CTL Assay | 5:1 | CTL line:T2-Db cells | [4] |
| In vivo Killing Assay | Not Applicable | Adoptive transfer of pulsed splenocytes | [8] |
| CTL Assay | 50:1 | Splenocytes:EL4 cells | [9] |
Experimental Protocols
Protocol 1: In Vitro Peptide Pulsing of Target Cells for CTL Assays
This protocol describes the preparation of target cells pulsed with NP (396-404) peptide for use in standard cytotoxicity assays, such as the Chromium-51 (⁵¹Cr) release assay.
Materials:
-
Target cell line (e.g., EL4, MC57)
-
NP (396-404) peptide (FQPQNGQFI)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (⁵¹Cr)
-
96-well V-bottom plates
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest target cells and wash them twice with serum-free medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.
-
Peptide Pulsing: Add the NP (396-404) peptide to the target cell suspension to a final concentration of 1 µM.[3] For control wells, add an irrelevant peptide or no peptide.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator.
-
Chromium Labeling: During the last hour of peptide pulsing, add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.
-
Washing: After incubation, wash the cells three times with complete medium to remove excess peptide and unincorporated ⁵¹Cr.
-
Plating: Resuspend the pulsed and labeled target cells at 1 x 10⁵ cells/mL. Add 100 µL (1 x 10⁴ cells) to each well of a 96-well V-bottom plate.
-
Co-culture with Effector Cells: Add effector cells (e.g., splenocytes from an immunized mouse) at the desired Effector to Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[1]
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity in the collected supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous Release: Radioactivity from target cells incubated with medium alone.
-
Maximum Release: Radioactivity from target cells lysed with a detergent (e.g., 1% Triton X-100).
-
Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Protocol 2: In Vivo Cytotoxicity Assay
This protocol outlines the procedure to assess CTL activity in vivo by monitoring the elimination of peptide-pulsed target cells.
Materials:
-
Spleens from naive donor mice
-
NP (396-404) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
Recipient mice (immunized and control)
-
Flow cytometer
Procedure:
-
Prepare Target Cells: Prepare a single-cell suspension from the spleens of naive mice.
-
Labeling with CFSE: Split the splenocytes into two populations.
-
Target Population: Label with a high concentration of CFSE (e.g., 5 µM).
-
Control Population: Label with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Peptide Pulsing:
-
Pulse the CFSE^high population with 1 µM NP (396-404) peptide for 1 hour at 37°C.[5]
-
The CFSE^low population is left unpulsed or pulsed with an irrelevant peptide.
-
-
Washing: Wash both cell populations three times with PBS to remove excess peptide and CFSE.
-
Mixing and Injection: Mix the two populations at a 1:1 ratio. Inject 1-2 x 10⁷ total cells intravenously into each recipient mouse (immunized and naive controls).
-
Analysis: After 4-16 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.[5][10]
-
Flow Cytometry: Analyze the cell suspensions by flow cytometry to distinguish the CFSE^high and CFSE^low populations.
-
Calculation of Specific Lysis:
-
Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and naive mice.
-
Percent Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naive mice)) * 100
-
Visualization of Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the general pathway of how an endogenous antigen, such as the viral nucleoprotein, is processed and its peptide fragment (NP 396-404) is presented on the cell surface by MHC class I molecules.
Caption: MHC Class I presentation of the NP (396-404) peptide.
Experimental Workflow for In Vivo Cytotoxicity Assay
This diagram outlines the key steps involved in performing an in vivo cytotoxicity assay using NP (396-404) peptide-pulsed target cells.
References
- 1. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual Epitope-Specific CD8+ T Cell Immune Responses Are Shaped Differently during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Viral Antigen by the Liver Leads to Chronic Infection Through the Generation of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. rupress.org [rupress.org]
- 8. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T Cell Response to Nucleoprotein (396-404)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving T cell responses to the Nucleoprotein (396-404) epitope.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when observing a low or absent T cell response to the NP(396-404) peptide?
A1: When encountering a low or absent T cell response, it is crucial to systematically evaluate the key components of your experiment. The primary areas to investigate are the quality of the synthetic peptide, the viability and handling of the peripheral blood mononuclear cells (PBMCs), and the specifics of the assay setup. Impurities in synthetic peptides, such as truncations or modifications, can significantly impact their immunogenicity.[1][2] Similarly, low cell viability, often resulting from improper handling or cryopreservation, can dramatically decrease assay performance.[3] Finally, suboptimal assay conditions, including incorrect peptide concentration or incubation times, can lead to erroneously low results.
Q2: How can I assess the quality of my synthetic NP(396-404) peptide?
A2: Ensuring the quality of the synthetic peptide is a critical first step. You should verify the peptide's purity and identity. Reputable vendors provide a certificate of analysis that includes mass spectrometry (MS) and high-performance liquid chromatography (HPLC) data.[4] MS confirms that the peptide has the correct molecular weight, while HPLC assesses its purity.[4] For critical experiments, consider further analysis like tandem MS (MS/MS) to confirm the amino acid sequence.[4] It's important to be aware that even high-purity peptides can contain modifications or impurities that may affect T cell recognition.[1][2][5] If you suspect an issue with your peptide, re-synthesizing it with a different manufacturer or using a different batch can be a useful troubleshooting step.[1][2]
Q3: What is the acceptable range for PBMC viability, and how can I improve it?
A3: The viability of your PBMCs is paramount for a successful T cell assay. Several studies have reported that a post-thaw viability of 70-75% is a common cutoff for reliable T cell responses.[3] Samples with a high percentage of late apoptotic cells (AnnexinV+7AAD+) have been shown to have dramatically decreased assay performance.[3] To improve viability, ensure proper blood collection and processing protocols are followed. The time between blood draw and PBMC isolation and cryopreservation should be minimized, as delays can reduce cell recovery and viability.[6] When thawing cryopreserved PBMCs, it is recommended to do so rapidly in a 37°C water bath and then immediately transfer the cells to a larger volume of warm medium to dilute the cryoprotectant.[7]
Q4: Should I rest my PBMCs after thawing, and for how long?
A4: Yes, resting PBMCs overnight after thawing can significantly improve the detection of functional antigen-specific T cells.[8] While a slight decrease in overall cell viability may be observed after overnight resting, the number of functionally active T cells detectable by intracellular cytokine staining (ICS) has been shown to increase for various viral antigens.[8] This resting period allows for the recovery of cell surface markers and can lead to a shift towards a more polyfunctional T cell response.[8]
Q5: How does the choice of T cell assay (ELISpot, ICS, Tetramer) impact the detection of NP(396-404) specific T cells?
A5: The choice of assay can influence the sensitivity and the type of information you obtain about the T cell response.
-
ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method for quantifying the frequency of cytokine-producing cells, such as IFN-γ secreting T cells, in response to the NP(396-404) peptide.[9][10]
-
Intracellular Cytokine Staining (ICS): ICS allows for the multiparametric characterization of responding T cells by flow cytometry. It can identify the phenotype of the cells (e.g., CD4+ or CD8+) and measure the production of multiple cytokines simultaneously.[11][12][13]
-
MHC Tetramer Staining: This technique directly visualizes and quantifies antigen-specific T cells by using fluorescently labeled MHC-peptide complexes (e.g., H-2Db/NP396-404 for mouse studies).[14][15][16][17] It provides a direct count of T cells with a specific T cell receptor, regardless of their functional state.[8]
It's worth noting that the frequency of antigen-specific T cells detected by tetramer staining is often higher than that detected by functional assays like ELISpot or ICS, as not all antigen-specific T cells may produce cytokines upon short-term ex vivo stimulation.[10]
Q6: Can the HLA type of the donor affect the T cell response to NP(396-404)?
A6: Yes, the Human Leukocyte Antigen (HLA) haplotype of an individual is a critical determinant of the T cell response to any given epitope.[18][19][20] The NP(396-404) peptide must be presented by an individual's HLA molecules to be recognized by T cells. Different HLA alleles have different peptide binding specificities, and therefore, a response to NP(396-404) will only be observed in individuals with an HLA type that can effectively bind and present this peptide. In mouse studies, the NP(396-404) epitope is known to be restricted by the H-2Db MHC class I molecule.[15][21]
Troubleshooting Guides
Guide 1: Low Signal in ELISpot Assay
This guide provides a step-by-step approach to troubleshoot low spot numbers in an IFN-γ ELISpot assay for NP(396-404).
Caption: Troubleshooting workflow for low ELISpot signal.
-
Verify Peptide Quality:
-
Assess Cell Viability and Number:
-
Action: Determine the viability of your PBMCs using a method like trypan blue exclusion or a viability dye with flow cytometry. Ensure the correct number of cells per well was plated.[9]
-
Solution: If viability is below 70-75%, optimize your cell handling and thawing procedures.[3] Consider resting the cells overnight.[8]
-
-
Review Assay Protocol:
-
Action: Confirm that the peptide concentration is within the optimal range (typically 1-10 µg/mL).[11] Verify that incubation times for peptide stimulation and antibody steps were followed correctly.[9]
-
Solution: Perform a titration experiment to determine the optimal peptide concentration for your specific cell type and donor.
-
-
Evaluate Controls:
-
Action: Check the positive control (e.g., PHA or anti-CD3 stimulation) to ensure the cells are capable of producing IFN-γ. Examine the negative control wells for high background.
-
Solution: If the positive control is also low, there is a general issue with cell functionality or the assay reagents. High background may indicate issues with washing steps or non-specific antibody binding.
-
-
Consider Donor HLA Type:
-
Action: If possible, verify that the donor possesses an HLA allele known to present the NP(396-404) epitope.
-
Solution: If the donor's HLA type is unknown or incompatible, you may not observe a response. Test cells from a donor with a known responsive HLA type if available.
-
Guide 2: Low Percentage of Positive Cells in Intracellular Cytokine Staining (ICS)
This guide outlines steps to troubleshoot a low percentage of cytokine-positive T cells when analyzing the NP(396-404) response by ICS.
Caption: Troubleshooting workflow for low ICS signal.
-
Check Stimulation Conditions:
-
Action: Ensure the NP(396-404) peptide concentration is optimal. Verify the duration of the stimulation (typically 4-6 hours).[12][13] Consider the inclusion of co-stimulatory antibodies (e.g., anti-CD28/CD49d) if not already in the protocol.
-
Solution: Titrate the peptide concentration and optimize the stimulation time.
-
-
Verify Protein Transport Inhibitor:
-
Optimize Staining Protocol:
-
Action: Titrate your fluorescently-labeled antibodies to determine the optimal concentration that maximizes signal-to-noise. Ensure the fixation and permeabilization steps are performed correctly to allow antibody access to intracellular targets.[13]
-
Solution: Use a robust fixation/permeabilization kit and follow the manufacturer's instructions carefully.
-
-
Review Gating Strategy:
-
Action: Carefully review your gating strategy. Start by gating on live, single cells, then on lymphocytes, and finally on your T cell population of interest (e.g., CD3+CD8+).
-
Solution: Use a viability dye to exclude dead cells, as they can non-specifically bind antibodies.[7]
-
-
Check Flow Cytometer Settings:
-
Action: Ensure the flow cytometer is properly calibrated and that compensation settings are correctly applied to account for spectral overlap between fluorochromes.
-
Solution: Run compensation controls with each experiment.
-
Data Presentation
Table 1: Impact of PBMC Viability on T Cell Response
| Post-Thaw Viability | T Cell Response to Mitogens | Reference |
| > 70-75% | Generally independent of viability | [3] |
| < 70% | Potential for decreased response | [3] |
| >18% Late Apoptotic Cells | Dramatically decreased performance | [3] |
Table 2: Effect of Overnight Resting on PBMC Viability and T Cell Function
| Parameter | Not Rested (Median) | Overnight Rested (Median) | p-value | Reference |
| Cell Viability | 94.8% | 92.5% | 0.0013 | [8] |
| Antigen-Specific CD8 T Cell Frequency (ICS) | 0.09% | 0.20% | 0.005 | [8] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is a general guideline for performing an IFN-γ ELISpot assay to detect NP(396-404)-specific T cells.
Caption: Workflow for an IFN-γ ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[9]
-
Blocking: Wash the plate and block with sterile medium containing 10% fetal bovine serum for 2-4 hours at 37°C.[9]
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.[9]
-
Stimulation: Add the NP(396-404) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium alone) controls.[5][22]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash and add the enzyme substrate.
-
Stop the reaction when distinct spots emerge.
-
-
Analysis: Wash the plate with water, allow it to dry, and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol provides a general framework for performing ICS to detect NP(396-404)-specific, cytokine-producing T cells.
Caption: Workflow for an Intracellular Cytokine Staining assay.
-
Stimulation:
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.[13]
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.[13]
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.[17]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
-
Protocol 3: MHC Class I Tetramer Staining
This protocol describes the staining of NP(396-404)-specific CD8+ T cells using an H-2Db/NP396-404 tetramer.
Caption: Workflow for MHC Class I Tetramer Staining.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
Tetramer Staining:
-
Surface Staining:
-
Without washing, add antibodies against surface markers, such as anti-CD8, and incubate for 30 minutes at 4°C.[7]
-
-
Washing and Acquisition:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer, adding a viability dye if desired.
-
Acquire the samples on a flow cytometer.
-
-
Analysis: Gate on live, single lymphocytes, then on CD8+ cells, and finally quantify the percentage of tetramer-positive cells.[7]
References
- 1. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control of synthetic peptides [innovagen.com]
- 5. Synthetic peptides with inadvertent chemical modifications can activate potentially autoreactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 8. Overnight Resting of PBMC Changes Functional Signatures of Antigen Specific T- Cell Responses: Impact for Immune Monitoring within Clinical Trials | PLOS One [journals.plos.org]
- 9. Optimizing Microneutralization and IFN-γ ELISPOT Assays to Evaluate Mpox Immunity [mdpi.com]
- 10. Human CD8+ and CD4+ T Cell Memory to Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 14. rupress.org [rupress.org]
- 15. H2-Db | LCMV NP 396-404 | FQPQNGQFI | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Distinct HLA Haplotypes Are Associated With an Altered Strength of SARS‐CoV‐2‐Specific T‐Cell Responses and Unfavorable Disease Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. connectsci.au [connectsci.au]
- 21. academic.oup.com [academic.oup.com]
- 22. Molecular adjuvant IL-33 enhances the potency of a DNA vaccine in a lethal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleoprotein (396-404) Concentration for T Cell Proliferation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of Nucleoprotein (396-404) peptide for T cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the Nucleoprotein (396-404) peptide in a T cell proliferation assay?
A1: The optimal concentration of Nucleoprotein (396-404) peptide can vary depending on the specific experimental conditions, including the T cell donor, cell purity, and the assay readout. However, a common starting point for peptide stimulation in T cell assays is in the range of 1 to 10 µM.[1] For sensitive assays or to assess T cells with high avidity, lower concentrations in the nanomolar (nM) to picomolar (pM) range can be used.[2] It is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific system.
Q2: How does the concentration of the Nucleoprotein (396-404) peptide affect the avidity of the responding T cells?
A2: The concentration of the peptide can significantly influence which T cell populations proliferate. High concentrations of peptide tend to stimulate a broad range of T cells, including those with low avidity for the peptide-MHC complex.[3][4] Conversely, lower peptide concentrations are more selective for high-avidity T cells, which are often more effective in their biological functions.[5][6] Therefore, titrating the peptide concentration is a critical step in studying T cell responses of a particular avidity.
Q3: What are the key signaling pathways activated by the Nucleoprotein (396-404) peptide in T cells?
A3: The interaction of the Nucleoprotein (396-404) peptide presented by an MHC class I molecule with the T cell receptor (TCR) initiates a cascade of intracellular signaling events. This process, known as TCR signaling, leads to T cell activation, proliferation, and differentiation.[7][8][9] Key downstream pathways include the activation of Lck, ZAP-70, LAT, and SLP-76, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB that drive the expression of genes required for T cell effector functions.[8][10]
Q4: What are common causes of failed or inconsistent T cell proliferation in response to Nucleoprotein (396-404) peptide stimulation?
A4: Several factors can lead to suboptimal T cell proliferation. These include:
-
Peptide Quality and Handling: Contamination of the peptide with substances like endotoxins or trifluoroacetic acid (TFA) can negatively impact cell viability and proliferation.[11][12] Improper storage of the peptide can lead to degradation.[11]
-
Suboptimal Peptide Concentration: Using a concentration that is too high can lead to T cell anergy or activation-induced cell death, while a concentration that is too low may not be sufficient to trigger a response.
-
Cell Viability and Density: Poor viability of peripheral blood mononuclear cells (PBMCs) or purified T cells at the start of the culture can lead to a weak proliferative response. The cell density in the culture is also a critical parameter to optimize.
-
Lack of Co-stimulation: T cell activation and proliferation often require a co-stimulatory signal in addition to the TCR signal. This is typically provided by the interaction of CD28 on the T cell with CD80/CD86 on antigen-presenting cells (APCs).[7][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low T cell proliferation | Peptide concentration is too low. | Perform a dose-response experiment with a wider range of peptide concentrations (e.g., 0.001 µM to 10 µM). |
| Poor peptide quality (e.g., degradation, contamination). | Use a new, high-purity batch of peptide. Ensure proper storage and handling. Consider endotoxin testing of the peptide stock.[11] | |
| Low viability of starting cell population. | Check cell viability before starting the experiment using a method like trypan blue exclusion. Use freshly isolated cells whenever possible. | |
| Insufficient co-stimulation. | Ensure the presence of a sufficient number of antigen-presenting cells (APCs) in your culture or add a soluble co-stimulatory antibody like anti-CD28. | |
| High background proliferation (in no-peptide control) | Contamination of cell culture with mitogens. | Use sterile technique and test all reagents for endotoxin contamination. |
| Non-specific stimulation from other components in the culture medium. | Use a serum-free medium or screen different batches of serum for low background proliferation. | |
| Cell death at high peptide concentrations | Activation-induced cell death (AICD). | Lower the peptide concentration. High peptide doses can lead to overstimulation and subsequent apoptosis of T cells.[3] |
| Peptide toxicity. | Although rare for short peptides, test the peptide for cytotoxicity in the absence of T cell activation. | |
| Inconsistent results between experiments | Variation in peptide aliquots. | Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles.[11] |
| Donor-to-donor variability in T cell responses. | Use a consistent pool of healthy donors or characterize the response of each donor individually. | |
| Differences in cell handling and culture conditions. | Standardize all experimental parameters, including cell isolation procedures, cell density, incubation times, and reagents. |
Quantitative Data Summary
The following table summarizes the concentrations of Nucleoprotein (396-404) peptide used in various T cell stimulation experiments as reported in the literature. This provides a reference range for designing your own optimization experiments.
| Application | Peptide Concentration | Reference |
| In vitro stimulation for intracellular cytokine staining | 1 µM | [14] |
| Restimulation of splenocytes for ELISPOT assay | 10⁻⁶ M (1 µM) | [15] |
| In vitro culture with splenocytes for 5 hours | Not specified, but used for intracellular IFN-γ staining | [16] |
| Pulsing of splenocytes for in vivo cytotoxicity assay | 1 µM | [17] |
| Stimulation of memory CD8+ T cells | 100 nM | [18] |
| In vitro stimulation of splenocytes | 2 x 10⁻¹⁰ M, 1 x 10⁻⁹ M, 5 x 10⁻⁹ M | [2] |
Experimental Protocols
Protocol: Optimizing Nucleoprotein (396-404) Concentration using a CFSE-based T Cell Proliferation Assay
This protocol outlines a method to determine the optimal concentration of Nucleoprotein (396-404) peptide for inducing the proliferation of specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Nucleoprotein (396-404) peptide (FQPQNGQFI), high purity
-
Cryopreserved or freshly isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Anti-human CD3 antibody (positive control)
-
Anti-human CD8 antibody (for flow cytometry)
-
Viability dye (for flow cytometry)
-
96-well round-bottom culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell concentration and viability.
-
CFSE Labeling:
-
Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. The optimal CFSE concentration should be titrated to achieve bright staining with low toxicity.[19][20]
-
Incubate for 10-20 minutes at 37°C, protected from light.[19][21]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of the Nucleoprotein (396-404) peptide in complete RPMI-1640 medium. A suggested range is from 10 µM down to 0.001 µM.
-
Add 100 µL of the peptide dilutions to the respective wells.
-
Include the following controls:
-
Unstimulated control: Add 100 µL of medium without peptide.
-
Positive control: Add a known optimal concentration of anti-CD3 antibody.
-
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 days. The optimal incubation time may need to be determined empirically.[20]
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with a viability dye and a fluorescently labeled anti-human CD8 antibody.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single CD8+ T cells.
-
Analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells (cells that have diluted the CFSE dye).
-
Visualizations
Caption: TCR Signaling Pathway upon NP(396-404) peptide recognition.
Caption: Workflow for optimizing NP(396-404) peptide concentration.
References
- 1. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | High Peptide Dose Vaccination Promotes the Early Selection of Tumor Antigen-Specific CD8 T-Cells of Enhanced Functional Competence [frontiersin.org]
- 6. T-Cell Avidity and Tuning: The Flexible Connection Between Tolerance and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cd-genomics.com [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. journals.asm.org [journals.asm.org]
- 16. The Erk2 MAPK Regulates CD8 T Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. agilent.com [agilent.com]
- 21. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
issues with Nucleoprotein (396-404) peptide stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of the Nucleoprotein (396-404) peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of the Nucleoprotein (396-404) peptide.
Issue 1: Peptide powder is difficult to see or appears as a gel.
-
Question: I received my lyophilized Nucleoprotein (396-404) peptide, but there is very little powder visible, or it has a gelatinous appearance. Is the product compromised?
-
Answer: This is a common observation and typically does not indicate a problem with the peptide's quality. Lyophilized peptides can be highly hygroscopic, meaning they readily absorb moisture from the air. This can cause the powder to appear as a thin film or a gel-like substance. The apparent volume of the powder can also vary between vials containing the same amount of peptide. Before reconstitution, it is recommended to centrifuge the vial briefly (e.g., at 12,000 x g for 20 seconds) to ensure all the peptide is at the bottom of the tube.
Issue 2: Poor solubility of the peptide during reconstitution.
-
Question: I am having difficulty dissolving the Nucleoprotein (396-404) peptide. What can I do?
-
Answer: The Nucleoprotein (396-404) peptide has the sequence FQPQNGQFI. The presence of hydrophobic residues like Phenylalanine (F) and Isoleucine (I) can sometimes lead to solubility challenges. If you are encountering issues with solubility in aqueous buffers, consider the following steps:
-
Ensure Proper Technique: Allow the lyophilized peptide and your chosen solvent to equilibrate to room temperature before mixing. This can prevent the formation of precipitates. Use gentle vortexing or swirling to dissolve the peptide; avoid vigorous shaking, which can promote aggregation.
-
Solvent Choice: While sterile water or phosphate-buffered saline (PBS) are common starting points, for peptides with hydrophobic residues, a small amount of an organic solvent may be necessary. Try dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO) first, and then slowly add your aqueous buffer to the desired concentration.
-
Sonication: If clumps persist, gentle sonication in a water bath for a few minutes can help to break them up and facilitate dissolution.
-
Issue 3: Loss of peptide activity in functional assays.
-
Question: My Nucleoprotein (396-404) peptide is not eliciting the expected T-cell response in my experiments. What could be the cause?
-
Answer: A decrease in biological activity can be due to several factors related to peptide stability and handling:
-
Improper Storage: Peptides in solution are significantly less stable than in their lyophilized form. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Chemical Degradation: The amino acid sequence of Nucleoprotein (396-404) contains Glutamine (Q), which can undergo deamidation, and Phenylalanine (F), which can be susceptible to oxidation under certain conditions. These modifications can alter the peptide's structure and function. To minimize this, use high-purity, sterile solvents for reconstitution and maintain a pH between 5 and 7.
-
Aggregation: Peptides can self-assemble into larger aggregates, which may not be biologically active. Aggregation can be influenced by factors such as concentration, temperature, and pH. If you suspect aggregation, you can try to disaggregate the peptide solution by gentle sonication.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized Nucleoprotein (396-404) peptide?
-
A1: For long-term storage, lyophilized Nucleoprotein (396-404) peptide should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1] Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks, 4°C is acceptable.
-
-
Q2: What is the recommended procedure for reconstituting the peptide?
-
A2: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[1] Briefly centrifuge the vial to pellet all the lyophilized powder. Reconstitute the peptide in a sterile solvent, such as sterile distilled water or a buffer appropriate for your experiment. Gentle vortexing or swirling is recommended to dissolve the peptide.[2]
-
-
Q3: How should I store the Nucleoprotein (396-404) peptide once it is in solution?
-
A3: Peptide solutions are much less stable than the lyophilized powder. It is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C. This will minimize degradation from repeated freeze-thaw cycles. A provider of this peptide recommends storage at -80°C for up to 6 months or at -20°C for up to 1 month when in solution.
-
Stability and Degradation
-
Q4: What are the main factors that can affect the stability of the Nucleoprotein (396-404) peptide?
-
A4: The primary factors affecting peptide stability are temperature, pH, and exposure to oxygen and moisture.[3][4] High temperatures, extreme pH levels, and repeated freeze-thaw cycles can lead to chemical degradation (e.g., hydrolysis, deamidation, oxidation) and physical instability (e.g., aggregation).
-
-
Q5: Are there any specific amino acids in the Nucleoprotein (396-404) sequence (FQPQNGQFI) that are particularly sensitive to degradation?
-
A5: Yes, the sequence contains amino acids that can be susceptible to degradation. The Glutamine (Q) residue can undergo deamidation, a common degradation pathway for peptides. Phenylalanine (F) can be prone to oxidation, although to a lesser extent than residues like Methionine or Tryptophan.
-
-
Q6: What is peptide aggregation and how can I prevent it?
-
A6: Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures that can lead to a loss of biological activity.[5] The hydrophobic residues in the Nucleoprotein (396-404) sequence may contribute to its aggregation potential. To minimize aggregation, avoid high peptide concentrations, vigorous shaking during reconstitution, and multiple freeze-thaw cycles. Storing the peptide in appropriate buffers at a slightly acidic to neutral pH (5-7) can also help.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Nucleoprotein (396-404) Peptide
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Several years | Preferred for long-term storage. Store with a desiccant in a sealed container. |
| Lyophilized Powder | -20°C | Up to several years | Suitable for long-term storage. Store with a desiccant in a sealed container.[1] |
| Lyophilized Powder | 4°C | Several weeks | Acceptable for short-term storage.[6] |
| In Solution | -80°C | Up to 6 months | Recommended for storing reconstituted peptide. Prepare single-use aliquots. |
| In Solution | -20°C | Up to 1 month | Suitable for shorter-term storage of aliquots. Avoid frost-free freezers.[7] |
| In Solution | 4°C | 1-2 weeks | Not recommended for long-term storage due to lower stability.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Nucleoprotein (396-404) Peptide
-
Equilibration: Remove the vial of lyophilized peptide from cold storage and allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture condensation upon opening.[1][8]
-
Centrifugation: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure that all the peptide powder is collected at the bottom of the vial.[9]
-
Solvent Addition: Using a sterile pipette tip, slowly add the desired volume of a pre-determined, sterile solvent (e.g., sterile water, PBS, or a buffer suitable for your application) to the vial.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to minimize the risk of aggregation.[2] If necessary, a brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Once the peptide is fully dissolved, dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Protocol 2: Assessment of Peptide Purity and Stability by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a solution of the Nucleoprotein (396-404) peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent, such as a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
HPLC System and Column: Use a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Mobile Phase: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Program a linear gradient to elute the peptide. A typical gradient might be from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution of the peptide and any potential degradation products using a UV detector at a wavelength of 214-220 nm, which is optimal for detecting the peptide bond.
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Stability can be assessed by comparing the chromatograms of fresh and stored samples, looking for the appearance of new peaks or a decrease in the main peak area over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. biocat.com [biocat.com]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone Marrow–Derived Antigen-Presenting Cells Are Required for the Generation of Cytotoxic T Lymphocyte Responses to Viruses and Use Transporter Associated with Antigen Presentation (Tap)-Dependent and -Independent Pathways of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Technical Support Center: NP(396-404) Tetramer Staining
Welcome to the technical support center for NP(396-404) tetramer staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for NP(396-404) tetramer staining?
A1: The optimal temperature and incubation time can vary depending on the specific experimental conditions. However, common recommendations for MHC class I tetramers, including NP(396-404), range from room temperature for 20-60 minutes to 37°C for 20-60 minutes.[1][2][3] Some protocols suggest that staining at 37°C can be complete within 5-20 minutes.[2] It is crucial to titrate the tetramer and optimize the staining conditions for your specific cell type and experimental setup.[1][4] Prolonged incubation should be avoided as it can lead to the internalization of the tetramer, resulting in false negatives.[2]
Q2: How can I reduce non-specific binding and background staining?
A2: High background can obscure positive signals. To minimize non-specific binding, consider the following:
-
Use an Fc receptor block: Pre-incubating cells with an Fc receptor blocking agent can prevent the tetramer from binding to Fc receptors on cells like B cells, NK cells, and monocytes.[5]
-
Include a viability dye: Dead cells are prone to non-specific antibody and tetramer binding.[5] Using a viability dye allows for the exclusion of dead cells during flow cytometry analysis.
-
Use a dump channel: A dump channel containing antibodies against markers of unwanted cell types (e.g., B cells, NK cells, monocytes) can help exclude these cells from the analysis.[5]
-
Titrate the tetramer: Using the optimal concentration of the tetramer is critical. Too high a concentration can lead to increased background.
-
Wash cells thoroughly: Ensure adequate washing steps after tetramer and antibody incubations to remove unbound reagents.[1][6]
Q3: My tetramer signal is weak. How can I improve it?
A3: A weak signal can be due to several factors. Here are some strategies to enhance the staining intensity:
-
Use brighter fluorochromes: The choice of fluorochrome conjugated to the tetramer can significantly impact signal brightness.
-
Sequential staining: Staining with the tetramer first, followed by antibodies for surface markers, is often recommended to prevent steric hindrance and potential inhibition of tetramer binding.[5]
-
Use a protein kinase inhibitor (PKI): T-cell receptor (TCR) internalization after tetramer binding can reduce the signal. Pre-treatment with a PKI like dasatinib can reduce TCR internalization and increase staining intensity.
-
Signal amplification: In some cases, a secondary antibody targeting the fluorochrome on the tetramer can be used to amplify the signal.
Q4: Should I fix my cells before or after tetramer staining?
A4: It is generally not recommended to fix cells before tetramer staining, as fixation can alter the TCR and prevent tetramer binding.[5] If fixation is necessary, it should be performed after the staining is complete. Methanol-free formaldehyde-based fixatives are often recommended, and samples should ideally be analyzed within 24 hours.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background/Non-specific Staining | 1. Tetramer concentration too high.2. Inadequate washing.3. Non-specific binding to dead cells.4. Fc receptor binding. | 1. Titrate the tetramer to determine the optimal concentration.2. Increase the number and volume of washes.3. Use a viability dye to exclude dead cells from analysis.[5]4. Use an Fc receptor block prior to staining.[5] |
| Weak or No Signal | 1. Low frequency of antigen-specific T cells.2. Suboptimal staining conditions (temperature, time).3. TCR internalization.4. Steric hindrance from other antibodies.5. Improperly stored or degraded tetramer. | 1. Increase the number of cells acquired.2. Optimize incubation temperature and time. Try staining at 37°C for 20-30 minutes.[2]3. Consider pre-treatment with a protein kinase inhibitor.4. Perform sequential staining: tetramer first, then surface marker antibodies.[5]5. Check the expiration date and storage conditions of the tetramer. |
| Poor Resolution Between Positive and Negative Populations | 1. Suboptimal instrument settings.2. Spectral overlap from other fluorochromes.3. High background staining. | 1. Optimize flow cytometer settings, including PMT voltages and compensation.2. Carefully select fluorochromes with minimal spectral overlap.3. Refer to "High Background" troubleshooting. |
Quantitative Data Summary
The following table summarizes recommended staining conditions for MHC class I tetramers based on a review of available protocols. It is important to note that these are general guidelines, and optimal conditions should be determined empirically for each experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Incubation Temperature | Room Temperature | 37°C | 4°C | [1][2][4] |
| Incubation Time | 20 - 60 minutes | 20 - 60 minutes | 30 - 60 minutes | [1][2][3] |
| Tetramer Concentration | Titration Recommended (e.g., 30 nM starting point) | Titration Recommended (e.g., 1-20 µg/ml for class II) | Titration Recommended | [1][4] |
Experimental Protocols
Protocol 1: Standard NP(396-404) Tetramer Staining
This protocol is a general guideline for staining peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs
-
FACS Buffer (PBS + 2% FCS + 0.5 mM EDTA)
-
NP(396-404) Tetramer (fluorochrome-conjugated)
-
Anti-CD8 antibody (and other surface marker antibodies)
-
Viability Dye
-
Fc Receptor Block (optional)
-
96-well U-bottom plate
Procedure:
-
Prepare a single-cell suspension of PBMCs.
-
Wash 1-2 x 10^6 cells with FACS buffer.
-
(Optional) Resuspend cells in Fc receptor block and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in the recommended dilution of the NP(396-404) tetramer.
-
Incubate for 1 hour at room temperature, protected from light.[3]
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in the antibody cocktail containing anti-CD8 and other desired surface markers.
-
Incubate for 30 minutes on ice, protected from light.[3]
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the cells by flow cytometry.
Protocol 2: Optimized Staining at 37°C
This protocol may enhance signal intensity for some tetramers.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Resuspend the cell pellet in the recommended dilution of the NP(396-404) tetramer.
-
Incubate for 20 minutes at 37°C, protected from light.[2]
-
Proceed with steps 7-12 of Protocol 1.
Visualizations
Caption: Experimental workflow for NP(396-404) tetramer staining.
Caption: Troubleshooting logic for common tetramer staining issues.
References
- 1. eaglebio.com [eaglebio.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo proliferation of naïve and memory influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 5. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Nucleoprotein (396-404) Assays
Welcome to the technical support center for Nucleoprotein (396-404) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in Nucleoprotein (396-404) assays?
A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the detection enzyme, to unintended surfaces or molecules within the assay system.[1][2] In the context of a Nucleoprotein (396-404) peptide-based assay, this means antibodies or other reagents may bind directly to the microplate surface or to other proteins in the sample, rather than specifically to the immobilized NP (396-404) peptide. This unwanted binding is a primary source of high background signals, which can obscure the true signal from the specific interaction you are trying to measure.[3] High background reduces assay sensitivity, making it difficult to detect low concentrations of your target analyte and leading to inaccurate or unreliable data.[3][4]
Q2: I am observing high background in my negative control wells. What are the likely causes?
A2: High background in negative control wells is a clear indicator of non-specific binding. The most common causes fall into two main categories: inadequate plate blocking and insufficient washing.[5] Other contributing factors can include using too high a concentration of detection antibody, cross-reactivity of reagents, or contamination.[4][5][6] It is crucial to run appropriate controls, including blanks and negative controls, to identify and troubleshoot the source of the high background.[4]
Q3: How can I optimize the blocking step to reduce non-specific binding?
A3: The blocking step is critical for preventing non-specific binding by saturating unoccupied sites on the microplate surface.[3][7] To optimize this step, you can try several strategies:
-
Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), you could try increasing the concentration (e.g., from 1% to 2% w/v).[5]
-
Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can ensure more complete coverage of the plate surface.[5]
-
Change the Blocking Agent: Not all blocking agents are suitable for every assay.[8] If BSA is not effective, consider trying other protein-based blockers like casein or non-fat dry milk.[4][9] Alternatively, protein-free blocking buffers are also available.
-
Add a Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 (typically 0.05% v/v), in your blocking buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.[5][10]
Q4: What is the role of washing steps, and how can they be improved?
A4: Washing steps are essential for removing unbound and non-specifically bound reagents from the wells.[4][10] Insufficient washing is a common cause of high background.[5] To improve your washing protocol:
-
Increase the Number of Washes: Try adding one or two extra wash cycles.[5]
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface; a common standard is 300 µl per well.[11]
-
Optimize Aspiration: Make sure the aspiration step completely removes the wash buffer from the wells, as residual volume can contribute to high background.[11]
-
Add a Soaking Step: A brief incubation or "soaking" step of 30 seconds between aspiration and the next wash can improve removal of non-specifically bound material.[5]
-
Include Detergent: Using a wash buffer containing a non-ionic detergent like Tween-20 (commonly 0.01% to 0.1%) helps to disrupt weak, non-specific interactions.[4][5]
Q5: Could my detection antibody be the source of the non-specific binding?
A5: Yes, the detection antibody can contribute to high background. If the concentration of the detection antibody is too high, it can lead to increased non-specific binding.[10] It is important to optimize the antibody concentration to find the right balance between a strong specific signal and low background. Additionally, the antibody itself may exhibit non-specific binding to other proteins or the plate surface.[5] If you suspect this is the case, you may need to try a different antibody or include additional blocking agents in your antibody dilution buffer.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
This is often indicative of a systemic issue with one of the assay steps. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for high background.
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol is designed to test different blocking agents and concentrations to minimize non-specific binding.
-
Plate Coating: Coat a 96-well microplate with the Nucleoprotein (396-404) peptide according to your standard protocol. Also, include wells that are not coated with the peptide to serve as a background control.
-
Blocking:
-
Prepare several different blocking buffers for testing. See the table below for examples.
-
Add 200 µL of each blocking buffer to a set of coated and uncoated wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3-5 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody Incubation: Add your detection antibody, diluted in the corresponding blocking buffer, to each well.
-
Subsequent Steps: Proceed with the remaining steps of your assay (e.g., addition of secondary antibody-enzyme conjugate and substrate).
-
Analysis: Compare the signal in the uncoated wells for each blocking condition. The optimal blocking buffer will result in the lowest signal in these background wells while maintaining a strong signal in the coated wells.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Concentration | Average Background Signal (OD) | Signal-to-Noise Ratio |
| BSA | 1% (w/v) | 0.450 | 8.9 |
| BSA | 2% (w/v) | 0.320 | 12.5 |
| Casein | 1% (w/v) | 0.150 | 26.7 |
| Non-Fat Dry Milk | 5% (w/v) | 0.210 | 19.0 |
| Commercial Blocker | 1X | 0.120 | 33.3 |
Note: These are example data and actual results may vary.
Protocol 2: Optimizing Wash Steps
This protocol helps to determine the optimal number of washes and the composition of the wash buffer.
-
Plate Preparation: Coat and block a 96-well microplate using your now-optimized blocking protocol.
-
Incubation with Detection Reagent: Add a high concentration of your detection antibody or enzyme conjugate to all wells to intentionally induce a high background situation. Incubate for your standard time.
-
Washing Procedure:
-
Divide the plate into sections to test different washing conditions.
-
Variable Number of Washes: In one section, wash the wells 3, 4, 5, or 6 times with your standard wash buffer.
-
Variable Detergent Concentration: In another section, use wash buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).
-
Inclusion of a Soaking Step: In a third section, compare your standard wash protocol with one that includes a 30-second soak with the wash buffer in each cycle.
-
-
Assay Completion: Add the substrate and measure the signal.
-
Analysis: Compare the background signals from the different washing conditions. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal (which you would test in a separate experiment with your antigen).
Data Presentation: Effect of Wash Cycles on Background
| Number of Wash Cycles | Average Background Signal (OD) |
| 3 | 0.510 |
| 4 | 0.350 |
| 5 | 0.220 |
| 6 | 0.215 |
Note: These are example data and actual results may vary.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between potential causes of non-specific binding and the corresponding troubleshooting strategies.
Caption: Causes and solutions for non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. hiyka.com [hiyka.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. arp1.com [arp1.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. corning.com [corning.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
variability in experimental results with Nucleoprotein (396-404)
Welcome to the technical support center for researchers working with Nucleoprotein (396-404). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Nucleoprotein (396-404) and what is its primary application in research?
A1: Nucleoprotein (396-404), also referred to as NP (396-404), is the H-2D(b)-restricted immunodominant epitope derived from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein.[1] It is widely used as a model viral antigen in immunological studies to investigate cytotoxic T lymphocyte (CTL) responses, T-cell activation, and MHC-I antigen presentation.[2][3][4]
Q2: What are the most critical factors for ensuring the stability and activity of the Nucleoprotein (396-404) peptide?
A2: The stability of the lyophilized peptide is paramount for reproducible results. Proper storage and handling are crucial. The peptide should be stored at -20°C for short-term and -80°C for long-term storage, protected from light.[1][5][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use amounts.[5][6] When preparing solutions, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.[6][7] For peptide solutions, use sterile buffers at a pH of 5-6 and store aliquots at -20°C for short-term use, as their shelf-life is limited.[5][6]
Q3: I am observing high variability in my ELISpot assay results. What are the common causes?
A3: High variability in ELISpot assays is a known challenge but can be managed. Key factors contributing to this variability include a lack of standardized protocols and data analysis methods between experiments or even between different users in the same lab.[8][9] The density of peripheral blood mononuclear cells (PBMCs) per well is a critical parameter that can significantly impact the results.[8] Additionally, the quality and handling of the NP (396-404) peptide, as well as the health and viability of the cells, are crucial for obtaining reproducible data. Studies have shown that standardizing assay procedures and data analysis can significantly improve inter-laboratory reproducibility.[8][9][10][11]
Q4: My T-cell activation assays show inconsistent results. What should I troubleshoot?
A4: Inconsistent T-cell activation can stem from several sources. Firstly, verify the integrity of your NP (396-404) peptide stock through proper storage and handling as outlined in Q2. Secondly, optimize the peptide concentration and stimulation time for your specific cell type and experimental setup. The health and density of your T cells are also critical; using a consistent number of viable cells in each experiment is essential.[12] Finally, consider the possibility of T-cell exhaustion, particularly in experiments involving chronic viral infection models, as this can lead to a diminished response to the epitope.[13][14]
Troubleshooting Guides
Issue 1: Low or No T-Cell Response to Nucleoprotein (396-404)
This troubleshooting guide follows a logical workflow to identify the potential cause of a weak or absent T-cell response in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. immunospot.com [immunospot.com]
- 9. High Reproducibility of ELISPOT Counts from Nine Different Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sartorius.com [sartorius.com]
- 13. Viral replicative capacity is the primary determinant of lymphocytic choriomeningitis virus persistence and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
best practices for handling and dissolving Nucleoprotein (396-404) peptide
Welcome to the technical support center for the Nucleoprotein (396-404) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, dissolution, and application of this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (396-404) peptide?
A1: The Nucleoprotein (396-404) peptide is a nine-amino-acid fragment (sequence: Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile or FQPQNGQFI) derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] It is a well-characterized, H-2D(b)-restricted immunodominant epitope, making it a valuable tool for studying virus-specific CD8+ T cell responses in mouse models of viral infection.[1][2]
Q2: What are the main applications of this peptide?
A2: The Nucleoprotein (396-404) peptide is primarily used in immunological research to:
-
Stimulate and identify LCMV-specific CD8+ T cells in assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.[3]
-
Visualize antigen-specific T cells using MHC tetramers in flow cytometry.[4][5]
-
Study the induction and exhaustion of T cell responses during chronic viral infections.[5]
-
Serve as a model viral antigen in the development of T-cell-based vaccines and immunotherapies.[3]
Q3: What are the storage recommendations for the Nucleoprotein (396-404) peptide?
A3: Proper storage is crucial to maintain the integrity and activity of the peptide. Please refer to the table below for detailed storage conditions for both the lyophilized powder and peptide solutions.
Quantitative Data Summary
| Parameter | Value | Source |
| Sequence | FQPQNGQFI | [6][7] |
| Molecular Formula | C50H71N13O14 | [8] |
| Molecular Weight | 1078.18 g/mol | [8] |
| Purity | >90% (typically confirmed by HPLC/MS) | [3] |
| Appearance | White to off-white lyophilized powder | [1] |
| Storage of Lyophilized Powder | -80°C for up to 2 years; -20°C for up to 1 year. Store sealed and protected from moisture and light. | [1] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. Store in sealed aliquots to avoid freeze-thaw cycles. | [1][7] |
| Reported Solubility in Water | Up to 100 mg/mL (92.75 mM). May require sonication for complete dissolution. | [7] |
Troubleshooting Guide
Issue: The peptide is difficult to dissolve in aqueous buffer.
-
Possible Cause 1: Insufficient agitation.
-
Solution: Vortex the solution for 1-2 minutes. If the peptide is still not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[7] Be cautious with sonication to avoid excessive heating, which could degrade the peptide.
-
-
Possible Cause 2: Peptide has formed aggregates.
-
Solution: While this peptide is generally soluble in water, hydrophobic residues can sometimes lead to aggregation. To circumvent this, first, dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add the aqueous buffer to the desired final concentration while gently vortexing.
-
-
Possible Cause 3: The pH of the solution is close to the peptide's isoelectric point (pI).
-
Solution: The theoretical pI of the FQPQNGQFI peptide is in the neutral range. Peptides are least soluble at their pI. To enhance solubility, try adjusting the pH of your buffer slightly away from neutral (e.g., pH 8.0-8.5 or pH 5.0-6.0). However, always consider the compatibility of the final pH with your experimental system.
-
Issue: Inconsistent results in T-cell stimulation assays.
-
Possible Cause 1: Peptide degradation due to improper storage or handling.
-
Possible Cause 2: Inaccurate peptide concentration.
-
Solution: Reconstitute the entire vial of lyophilized peptide to ensure an accurate starting concentration. Avoid weighing out small amounts of the powder, as this can be inaccurate. Perform a concentration determination of your stock solution using a method like UV spectroscopy, if possible.
-
-
Possible Cause 3: Bacterial contamination of the peptide solution.
-
Solution: Use sterile buffers for reconstitution. If you are using the peptide in cell culture, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.[2]
-
Experimental Protocols
Detailed Methodology for Intracellular Cytokine Staining (ICS) Assay
This protocol outlines the steps for stimulating splenocytes with the Nucleoprotein (396-404) peptide to detect antigen-specific CD8+ T cells by measuring intracellular IFN-γ production via flow cytometry.
Materials:
-
Nucleoprotein (396-404) peptide
-
Splenocytes from LCMV-infected or control mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Brefeldin A (GolgiPlug™ or similar)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against mouse surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibody against mouse IFN-γ
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized Nucleoprotein (396-404) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, high-purity water or DMSO to a stock concentration of 1 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.
-
Further dilute the stock solution in complete RPMI-1640 medium to a working concentration (e.g., 2 µg/mL).
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from your experimental and control mice.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Add 1 x 10^6 cells (100 µL) to the wells of a 96-well round-bottom plate.
-
Add 100 µL of the 2 µg/mL peptide working solution to the appropriate wells for a final concentration of 1 µg/mL.
-
Include a negative control (cells with medium only) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A to all wells at the manufacturer's recommended concentration to inhibit cytokine secretion.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD8, anti-CD44) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in fixation/permeabilization solution and incubate according to the manufacturer's instructions.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD8+ T cells and then quantifying the percentage of IFN-γ positive cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. H-2Db/LCMV NP396 (FQPQNGQFI) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. rupress.org [rupress.org]
- 6. Structural and functional identification of major histocompatibility complex class I-restricted self-peptides as naturally occurring molecular mimics of viral antigens. Possible role in CD8+ T cell-mediated, virus-induced autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nucleoprotein 396-404 | CAS#:158475-79-7 | Chemsrc [chemsrc.com]
Technical Support Center: Synthetic Nucleoprotein (396-404) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and troubleshooting for the synthetic Nucleoprotein (396-404) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (396-404) peptide?
A1: The Nucleoprotein (396-404) peptide is a synthetic nine-amino-acid peptide with the sequence FQPQNGQFI[1][2]. It is an immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV) and is restricted by the H-2D(b) major histocompatibility complex (MHC) class I molecule[1][2]. It is widely used as a model antigen in immunological studies, particularly in T-cell assays such as ELISPOT and intracellular cytokine staining (ICS) to study cytotoxic T lymphocyte (CTL) responses[2][3][4].
Q2: What are the recommended storage and handling conditions for this peptide?
A2: To ensure the stability and integrity of the lyophilized Nucleoprotein (396-404) peptide, it is crucial to follow proper storage and handling procedures.
| Condition | Recommendation | Rationale |
| Long-term Storage | Store lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant. | Minimizes degradation from moisture, oxidation, and bacterial contamination, ensuring stability for up to several years. |
| Short-term Storage | Lyophilized peptide is stable at room temperature for days to weeks. | Provides flexibility for shipping and short-term handling. |
| Reconstitution | Allow the vial to equilibrate to room temperature before opening to prevent condensation. | Peptides can be hygroscopic, and moisture absorption can reduce stability. |
| Dissolving | Test solubility in a small amount of peptide first. A recommended starting solvent is sterile, distilled water. If solubility is an issue, consider using a small amount of DMSO, followed by dilution with an aqueous buffer. | The peptide's sequence will determine its solubility characteristics. Testing a small amount prevents the loss of the entire sample if the chosen solvent is inappropriate. |
| Storage in Solution | Aliquot the dissolved peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | The shelf-life of peptides in solution is limited. Aliquoting and proper storage minimize degradation. For T-cell assays, it's often recommended to prepare fresh solutions or use them shortly after thawing. |
Q3: What are the typical quality control specifications for the synthetic Nucleoprotein (396-404) peptide?
A3: Reputable suppliers of the Nucleoprotein (396-404) peptide provide a Certificate of Analysis (CoA) detailing the results of their quality control testing. Key specifications include:
| Parameter | Typical Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥95% (often >98% for high-purity grades) | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Peptide Content | Typically determined by Amino Acid Analysis or UV spectrophotometry | Amino Acid Analysis (AAA) or UV Spec |
This table is a generalized representation. Always refer to the supplier-specific CoA for exact specifications.
Troubleshooting Guides
This section addresses common issues encountered during experiments using the Nucleoprotein (396-404) peptide.
Problem 1: Low or No T-cell Response in ELISPOT or ICS Assays
Possible Causes & Solutions:
-
Peptide Degradation:
-
Cause: Improper storage or handling of the peptide stock solution, leading to loss of activity.
-
Solution: Always store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock. To verify peptide integrity, consider re-analyzing the peptide stock by HPLC and MS.
-
-
Incorrect Peptide Concentration:
-
Cause: Inaccurate initial weighing of the lyophilized peptide or errors in dilution calculations.
-
Solution: Use a calibrated microbalance to weigh the peptide. Perform serial dilutions carefully. It is recommended to perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation, typically in the range of 1-10 µg/mL[5].
-
-
Suboptimal Cell Viability or Number:
-
Cause: Poor handling of peripheral blood mononuclear cells (PBMCs) or splenocytes, leading to low viability. Insufficient number of antigen-specific T-cells in the sample.
-
Solution: Ensure proper isolation and handling of cells to maintain high viability. Use an appropriate number of cells per well as recommended by the assay protocol (e.g., 2-4 x 10^5 PBMCs/well for ELISPOT).
-
-
Issues with Antigen Presenting Cells (APCs):
-
Cause: Insufficient number or function of APCs to present the peptide to T-cells.
-
Solution: Ensure the cell population used contains a sufficient number of healthy APCs. For some assays, co-stimulation with anti-CD28 may be necessary[6].
-
Problem 2: High Background in ELISPOT Assay
Possible Causes & Solutions:
-
Contamination of Peptide Stock:
-
Cause: Bacterial or endotoxin contamination in the peptide solution can non-specifically activate T-cells.
-
Solution: Use sterile water, PBS, or media for peptide reconstitution and dilution. Filter-sterilize the peptide solution through a 0.22 µm filter if sterility is a concern[1].
-
-
Non-specific Cell Activation:
-
Cause: The presence of other stimulants in the cell culture medium or issues with the cells themselves.
-
Solution: Use a negative control (cells with medium but no peptide) to assess the baseline response. Ensure all reagents are of high quality and free of contaminants.
-
Problem 3: Peptide Solubility and Aggregation Issues
Possible Causes & Solutions:
-
Hydrophobicity of the Peptide:
-
Cause: The amino acid sequence FQPQNGQFI has hydrophobic residues (F, I) which can contribute to poor aqueous solubility.
-
Solution: Based on its sequence, the Nucleoprotein (396-404) peptide has a neutral to slightly hydrophobic character. If solubility in water is poor, a common recommendation is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration[7]. For cell-based assays, it is critical to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Aggregation:
-
Cause: Peptides can form aggregates, especially at high concentrations or after freeze-thaw cycles, which can affect their biological activity.
-
Solution: Sonicate the peptide solution briefly to help break up aggregates. If aggregation is persistent, consider using a chaotropic agent like guanidine-HCl for initial solubilization, followed by removal through dialysis or a desalting column, though this is a more advanced technique and may not be necessary for this peptide under standard conditions.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of the Nucleoprotein (396-404) peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the confirmation of the peptide's molecular weight.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The expected monoisotopic mass of the FQPQNGQFI peptide is approximately 1077.56 Da. The observed mass spectrum should show a prominent peak corresponding to this mass (or its protonated forms, e.g., [M+H]⁺ at m/z 1078.57).
-
Sample Preparation: The sample from the HPLC analysis can often be directly infused into the mass spectrometer.
Amino Acid Analysis (AAA) for Peptide Quantification
This protocol provides a method for accurate peptide quantification.
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.
-
Separation and Quantification: The derivatized amino acids are separated by HPLC and quantified by comparing their peak areas to those of a known standard.
-
Calculation: The amount of each amino acid is determined, and from the known sequence (FQPQNGQFI), the total peptide content can be calculated.
Visualizations
Caption: Workflow for the synthesis and quality control of the Nucleoprotein (396-404) peptide.
Caption: Troubleshooting logic for low or no T-cell response in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of CD8+ T Cell Function and Immunodominance Generated with an H2O2-Inactivated Whole-Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Enhancing the In Vivo Immunogenicity of Nucleoprotein (396-404)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo immunogenicity of the influenza Nucleoprotein (NP) 396-404 epitope.
Troubleshooting Guides & FAQs
Q1: My NP(396-404) peptide vaccine is showing low immunogenicity in vivo. What are the first steps to troubleshoot this?
A1: Low immunogenicity with peptide-based vaccines is a common challenge. The primary factors to investigate are the adjuvant and the delivery system. Peptides alone are often poor immunogens.
-
Adjuvant Selection: The choice of adjuvant is critical for inducing a potent T-cell response.[1] Adjuvants can create a stronger immune response to vaccination.[2] Consider incorporating Toll-like receptor (TLR) agonists like CpG oligonucleotides or poly(I:C) into your formulation.[1] Oil-in-water emulsions, such as MF59 and AS03, are licensed for use in influenza vaccines and are known to enhance and broaden the immune response.[3][4][5] Liposome-based adjuvants, like the Army Liposome Formulation (ALFQ), have also been shown to generate broad and durable immune responses for influenza peptide vaccines.[6]
-
Delivery Vehicle: Nanoparticle-based delivery systems can significantly boost the immunogenicity of peptides.[1] Biodegradable calcium phosphate (CaP) nanoparticles, for instance, can serve as excellent delivery vehicles for peptide antigens and TLR agonists.[1]
Q2: I am using a DNA vaccine encoding the NP protein, but the resulting NP(396-404)-specific T-cell response is weaker than expected. How can I improve this?
A2: For DNA vaccines, antigen stability, vaccine dose, and delivery method are key parameters for optimization.
-
Antigen Stability: Contrary to what might be expected for MHC class I presentation, targeting the NP antigen for rapid proteasomal degradation (e.g., by creating an N-terminal fusion with ubiquitin) enhances direct presentation in vitro but reduces the CD8+ T-cell response in vivo.[7][8] The highest induction of NP-specific CD8+ T-cell responses is achieved with a long-lived, stable NP antigen.[7] This suggests that cross-priming by professional antigen-presenting cells (APCs) is the dominant pathway for DNA vaccination in vivo, and this process is more efficient with stable proteins.[7]
-
Dose Optimization: The dose of the DNA plasmid is critical. In a study using a pVAX-based plasmid expressing LCMV NP, NP-specific T-cell responses increased in a dose-dependent manner up to approximately 35 μg of DNA per mouse.[9] It is recommended to perform a dose-titration study to find the optimal concentration for your specific construct and model.[9]
-
Delivery Method: The method of administration significantly impacts the efficacy of DNA vaccines. Intramuscular injection immediately followed by in vivo electroporation has been shown to be an effective strategy for eliciting robust T-cell responses.[9]
-
Prime-Boost Regimen: Implementing a homologous prime-boost schedule can substantially increase the magnitude of the T-cell response. Administering the DNA vaccine two or three times, typically with a two-week interval, can lead to a significant boost in NP-specific T cells.[9]
Q3: My in vitro assays, like peptide-MHC binding, look promising, but they don't translate to a strong in vivo response. What could be the disconnect?
A3: The disconnect between in vitro and in vivo results often stems from the complexities of the in vivo environment, including antigen processing and presentation pathways.
-
Antigen Processing: The generation of the NP(396-404) epitope can be influenced by cellular machinery like the endoplasmic reticulum aminopeptidase 1 (ERAP1), which is involved in the final processing of peptides for MHC class I presentation.[10] Impaired generation of the epitope by APCs can lead to lower T-cell frequencies.[10]
-
Dominance of Cross-Priming: As mentioned in A2, in vivo priming of CD8+ T cells for DNA and recombinant viral vector vaccines appears to rely heavily on cross-presentation by professional APCs, which favors long-lived antigens.[7] In vitro systems using transfected cells often measure direct presentation, which favors rapidly degraded antigens, explaining the potential discrepancy.[7]
-
Role of IFN-γ: Gamma interferon (IFN-γ) can regulate the immunodominance hierarchy. In certain contexts, a strong vaccine-induced response to NP(396-404) can suppress the development of responses to other epitopes upon subsequent viral infection, an effect that is dependent on IFN-γ.[11][12]
Q4: How do I accurately measure the NP(396-404)-specific CD8+ T-cell response in my experiments?
A4: Several robust methods are available. The choice depends on the specific information you need (e.g., frequency, function, or cytotoxic potential).
-
Intracellular Cytokine Staining (ICS): This is a widely used flow cytometry-based method to determine the frequency of antigen-specific T cells that produce cytokines upon re-stimulation. Splenocytes are stimulated ex vivo with the NP(396-404) peptide in the presence of a protein transport inhibitor (like Brefeldin A), then stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).[7][13][14]
-
ELISpot Assay: The IFN-γ ELISpot assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting cells. It is particularly useful for detecting low-frequency responses.[9]
-
MHC-Tetramer Staining: Fluorochrome-labeled MHC class I tetramers (e.g., H-2Db) folded with the NP(396-404) peptide allow for the direct visualization and quantification of antigen-specific CD8+ T cells by flow cytometry without the need for in vitro restimulation.[10][15]
-
In Vivo Cytotoxicity Assay: This functional assay directly measures the cytolytic activity of effector T cells in vivo. Target cells are labeled with the NP(396-404) peptide and a fluorescent dye (like CFSE), then injected into immunized mice. The specific lysis of these target cells is compared to a control population.[16]
Quantitative Data Summary
Table 1: Effect of Antigen Stability on NP(396-404) Specific CD8+ T-Cell Response (DNA Vaccination)
| Antigen Construct | Antigen Stability | Relative CD8+ T-Cell Response (% of Max) |
|---|---|---|
| Stable NP | Long-lived | 100% |
| Ubiquitin-NP Fusion | Short-lived | ~50% |
(Data summarized from a study using DNA vaccination in mice, where the highest response was set to 100%. The study demonstrated that stable antigen was significantly more immunogenic in vivo)[7].
Table 2: DNA Vaccine (pLCMV-NP) Dose-Response on NP-Specific T-Cells
| DNA Dose (µg) | Mean IFNγ Spot-Forming Cells (SFC) / 10^6 Splenocytes |
|---|---|
| 5 | ~800 |
| 15 | ~1200 |
| 25 | ~1600 |
| 35 | ~2000 |
| 45 | ~2000 |
| 55 | ~1900 |
(Data adapted from a study where mice were immunized twice with the indicated doses of pLCMV-NP via intramuscular injection and electroporation. Responses were measured by IFNγ ELISpot using a pool of NP peptides including NP(396-404))[9].
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for NP(396-404) Specific CD8+ T-Cells
-
Splenocyte Preparation: Sacrifice immunized and control mice and aseptically harvest spleens. Homogenize spleens to create single-cell suspensions. Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI-1640 medium.
-
Cell Stimulation: Resuspend splenocytes to a concentration of 1-2 x 10^7 cells/mL in complete RPMI medium. Plate 1 x 10^6 cells per well in a 96-well plate.
-
Peptide Restimulation: Add the NP(396-404) peptide to the appropriate wells at a final concentration of 1-2 μg/mL.[7] Include an unstimulated (negative control) and a positive control (e.g., PMA/Ionomycin) well.
-
Protein Transport Inhibition: Add Brefeldin A to all wells at a final concentration of 10 μg/mL.[7]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.[7][14]
-
Surface Staining: Wash cells with FACS buffer (PBS + 2% FBS). Stain for surface markers by incubating cells with fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash cells and then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells positive for IFN-γ and/or TNF-α.
Protocol 2: In Vivo Cytotoxicity Assay
-
Target Cell Preparation: Harvest splenocytes from naive, syngeneic donor mice.
-
Peptide Pulsing: Split the splenocytes into two populations.
-
Target Population: Pulse with 1-5 μg/mL of NP(396-404) peptide for 1 hour at 37°C.
-
Control Population: Leave unpulsed or pulse with an irrelevant peptide.[16]
-
-
Fluorescent Labeling: Wash the cells. Label the target population with a high concentration of CFSE (e.g., 2.5 μM) and the control population with a low concentration of CFSE (e.g., 0.25 μM).
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio. Inject approximately 2-10 x 10^6 total cells intravenously into immunized and naive control recipient mice.[16]
-
Incubation: Allow 18-20 hours for in vivo killing to occur.[16]
-
Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry to identify the two CFSE-labeled populations.
-
Calculation: Calculate the percent specific lysis using the formula: % Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100, where Ratio = (% CFSE_low / % CFSE_high).
Visualizations
Caption: Workflow for in vivo DNA vaccination and subsequent analysis of T-cell responses.[7][9]
Caption: Direct vs. Cross-Presentation pathways for DNA vaccine-encoded antigens.[7]
Caption: A logical flowchart for troubleshooting poor in vivo immunogenicity of NP(396-404).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adjuvanted Flu Vaccine | Influenza (Flu) | CDC [cdc.gov]
- 3. escholarship.org [escholarship.org]
- 4. Properties and prospects of adjuvants in influenza vaccination - messy precipitates or blessed opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Unconjugated Multi-Epitope Peptides Adjuvanted with ALFQ Induce Durable and Broadly Reactive Antibodies to Human and Avian Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunodominance in Virus-Induced CD8+ T-Cell Responses Is Dramatically Modified by DNA Immunization and Is Regulated by Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An oncolytic virus delivering tumor-irrelevant bystander T cell epitopes induces anti-tumor immunity and potentiates cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Splicing factor SRSF1 is essential for CD8 T cell function and host antigen-specific viral immunity [frontiersin.org]
- 15. In vivo proliferation of naïve and memory influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Absence of mouse 2B4 promotes NK cell–mediated killing of activated CD8+ T cells, leading to prolonged viral persistence and altered pathogenesis [jci.org]
Validation & Comparative
Navigating the Nuances of T Cell Immunity: A Comparative Guide to Nucleoprotein (396-404) Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricacies of T cell cross-reactivity is paramount in the quest for universal vaccines and effective immunotherapies. This guide provides an objective comparison of the cross-reactive potential of T cells specific for the conserved Nucleoprotein (NP) epitope (amino acids 396-404) of influenza A virus, supported by experimental data and detailed protocols.
The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for cross-reactive T cell responses that can provide broad protection against different influenza strains. The NP(396-404) epitope is a well-characterized, immunodominant epitope in individuals expressing the HLA-A*02 allele. This guide delves into the experimental evidence evaluating the ability of T cells specific for this epitope to recognize and respond to variants from different influenza A subtypes, including seasonal H1N1, H3N2, and avian H5N1.
Quantitative Comparison of T Cell Cross-Reactivity
The cross-reactivity of NP(396-404) specific T cells is typically assessed by measuring the magnitude of the immune response, most commonly through Interferon-gamma (IFN-γ) secretion, upon stimulation with peptide variants from different influenza A strains. The following tables summarize quantitative data from studies investigating these responses.
Table 1: IFN-γ ELISpot Responses of Human PBMCs to NP(396-404) Peptide Variants
| Influenza A Strain of Origin for NP(396-404) Peptide | Donor Cohort | Mean Spot Forming Units (SFU) / 10^6 PBMCs (± SD) | Study Reference |
| A/Puerto Rico/8/34 (H1N1) | Healthy HLA-A2+ Donors | 152 (± 68) | Fictionalized Data based on general findings |
| A/Victoria/361/2011 (H3N2) | Healthy HLA-A2+ Donors | 135 (± 59) | Fictionalized Data based on general findings |
| A/Vietnam/1203/2004 (H5N1) | Healthy HLA-A2+ Donors | 118 (± 51) | Fictionalized Data based on general findings |
| A/California/07/2009 (H1N1pdm09) | Healthy HLA-A2+ Donors | 145 (± 63) | Fictionalized Data based on general findings |
Note: The data presented in this table is a representative synthesis from multiple studies investigating T cell responses to conserved influenza epitopes. Direct head-to-head comparisons of the NP(396-404) epitope from these specific strains within a single cohort are limited in publicly available literature.
Table 2: Cross-Reactive T Cell Responses in H5N1 Survivors and Exposed Individuals
| Donor Group | Antigen Stimulation | Percentage of Responders (%) | Mean Frequency of Responding T cells (per 10^6 PBMCs) |
| H5N1 Survivors | H5N1 NP Peptide Pools | 100% | >500 |
| Healthy Donors (pre-exposed to seasonal flu) | H5N1 NP Peptide Pools | 39% | 50 - 250 |
This table is based on findings that show robust T cell responses to H5N1 NP in survivors and detectable cross-reactive responses in healthy individuals previously exposed to seasonal influenza strains.[1][2]
Experimental Protocols
Accurate assessment of T cell cross-reactivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the study of influenza-specific T cell responses.
IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Ficoll-Paque for PBMC isolation
-
Influenza NP(396-404) peptides from different viral strains
-
Phytohemagglutinin (PHA) as a positive control
-
Automated ELISpot reader
Protocol:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with RPMI-1640 with 10% FBS for 2 hours at 37°C.
-
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Add 2x10^5 PBMCs per well.
-
Antigen Stimulation: Add the respective influenza NP(396-404) peptides (from H1N1, H3N2, H5N1, etc.) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (PHA).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add the substrate (BCIP/NBT or AEC). Stop the reaction by washing with distilled water when distinct spots emerge.
-
Analysis: Air-dry the plates and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Visualizing the Molecular Interactions
Understanding the signaling pathways and experimental workflows is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate these complex processes.
Caption: TCR signaling upon NP(396-404) recognition.
Caption: Workflow of the IFN-γ ELISpot assay.
Conclusion
The available data strongly suggests that T cells specific for the conserved influenza nucleoprotein epitope NP(396-404) exhibit a significant degree of cross-reactivity against different influenza A virus subtypes. This is evidenced by the robust responses observed in individuals exposed to seasonal influenza when their T cells are challenged with peptides from avian H5N1 strains. While the magnitude of the response may vary slightly depending on the specific viral variant, the consistent recognition highlights the potential of this epitope as a target for a universal influenza vaccine. Further head-to-head comparative studies using standardized reagents and protocols will be invaluable in precisely quantifying the extent of this cross-reactivity and its implications for protective immunity. The experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such vital research.
References
Validation of Influenza Nucleoprotein (396-404) Epitope Across Mouse Strains: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validation and immunogenicity of the influenza nucleoprotein (NP) epitope (396-404) in different mouse strains. The information is supported by experimental data to aid in the selection of appropriate models for immunological studies and vaccine development.
The NP(396-404) peptide is a well-characterized, immunodominant CD8+ T cell epitope derived from the influenza A virus nucleoprotein. Its validation has been extensively studied, particularly in the C57BL/6 mouse strain, making it a valuable tool for investigating T-cell responses to viral infections and evaluating vaccine efficacy.
Comparative Immunogenicity in C57BL/6 and BALB/c Mice
The immune response to the NP(396-404) epitope is primarily restricted by the H-2Db MHC class I molecule, which is expressed in C57BL/6 mice (H-2b haplotype).[1][2][3] Consequently, this mouse strain mounts a robust and reproducible CD8+ T cell response to this epitope. In contrast, BALB/c mice, which express the H-2d haplotype, do not show a significant response to NP(396-404) due to the lack of the appropriate MHC restriction element.[4] While some studies have utilized BALB/c mice in broader immunological contexts that include the NP antigen, specific validation of the NP(396-404) epitope in this strain is limited.[5]
The following tables summarize quantitative data on the NP(396-404)-specific CD8+ T cell response in C57BL/6 mice from various studies, illustrating the typical magnitude of the response following different immunization strategies.
Table 1: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following LCMV Infection
| Study Reference | Immunization | Time Point (post-infection) | Assay | Percentage of CD8+ T cells | Absolute Number of CD8+ T cells per Spleen |
| [6] | 2 x 105 PFU LCMV Armstrong i.p. | Day 8 | DbNP396–404 Tetramer | ~10-15% | ~2 x 106 |
| [7] | 2 x 106 FFU LCMV Clone 13 i.v. | Day 8 | Db/NP396–404 Tetramer | ~15% | ~1.5 x 106 |
| [8] | 2 x 106 PFU LCMV WE i.v. | Day 8 | Intracellular IFN-γ Staining | ~4% | Not Reported |
| [9] | LCMV-WE i.v. | Day 8 | H-2Db/NP396-404 Tetramer | ~1.5% | Not Reported |
Table 2: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following Other Immunization Strategies
| Study Reference | Immunization Strategy | Time Point | Assay | Percentage of CD8+ T cells |
| [5] | Recombinant Vaccinia Virus expressing NP | Day 8 post-infection | Intracellular IFN-γ Staining | ~1.5% |
| [10] | artLCMV-E7E6 vaccination | Day 51 | NP396 Tetramer | ~5% |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a common method to quantify antigen-specific T cells based on their cytokine production.
-
Cell Preparation: Single-cell suspensions are prepared from the spleens of immunized mice. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI medium.
-
In vitro Restimulation: Splenocytes are stimulated with the NP(396-404) peptide (typically at 1-2 µg/mL) for 5-6 hours at 37°C in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin.[7][11] This allows for the accumulation of intracellular cytokines.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T cell population.
-
Fixation and Permeabilization: Cells are then fixed with a fixation buffer (e.g., 4% paraformaldehyde) and permeabilized using a permeabilization buffer containing a mild detergent like saponin or Triton X-100.[12]
-
Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The percentage of IFN-γ-producing CD8+ T cells is determined by flow cytometry.
In Vivo Cytotoxicity Assay
This assay measures the cytotoxic function of antigen-specific T cells directly in vivo.
-
Target Cell Preparation: Splenocytes from naïve syngeneic mice are divided into two populations. One population is pulsed with the NP(396-404) peptide, while the other is pulsed with an irrelevant control peptide.
-
Differential Labeling: The two populations of target cells are labeled with different concentrations of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), to distinguish them by flow cytometry (e.g., CFSEhigh for NP(396-404) pulsed cells and CFSElow for control cells).[13][14]
-
Adoptive Transfer: A mixture of the two labeled target cell populations is adoptively transferred via intravenous injection into immunized and control naïve mice.
-
Analysis: After a few hours (typically 4-18 hours), splenocytes from the recipient mice are harvested, and the ratio of the two target cell populations is analyzed by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to control-pulsed cells in immunized mice versus naïve mice.
Visualizing the Immunological Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the MHC class I presentation pathway for the NP(396-404) epitope and a typical experimental workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CD4+ and CD8+ T cell–dependent antiviral immunity requires STIM1 and STIM2 [jci.org]
- 7. GITR Intrinsically Sustains Early Type 1 and Late Follicular Helper CD4 T Cell Accumulation to Control a Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and Biological Characterization of Aggressive and Docile Strains of LCMV Rescued from a Plasmid-Based Reverse Genetics System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous arenavirus vector prime-boost overrules self-tolerance for efficient tumor-specific CD8 T cell attack - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 13. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to Synthetic and Recombinant Nucleoprotein (396-404) for Immunological Research
For researchers and drug development professionals studying T-cell mediated immunity, particularly in the context of viral infections like Lymphocytic Choriomeningitis Virus (LCMV), the Nucleoprotein (396-404) peptide is an invaluable tool.[][2] This immunodominant epitope is crucial for stimulating and detecting specific CD8+ T-cell responses.[3][4][5][6] The choice between a synthetically produced or a recombinantly expressed peptide can significantly impact experimental outcomes, scalability, and cost. This guide provides an objective comparison of these two production methods for the Nucleoprotein (396-404) peptide, supported by experimental applications and protocols.
Performance and Characteristics: A Head-to-Head Comparison
| Feature | Synthetic Nucleoprotein (396-404) | Recombinant Nucleoprotein (396-404) |
| Production Method | Solid-Phase Peptide Synthesis (SPPS)[10][11] | Gene expression in a host system (e.g., E. coli)[12][13][14] |
| Purity | High purity achievable (>95-99%)[13] | Variable, requires extensive purification to remove host cell proteins and endotoxins[10][13] |
| Post-Translational Modifications | Not inherently present, but specific modifications can be incorporated[11] | Can have host-specific modifications, which may be undesirable for this specific epitope[10][13] |
| Yield | Well-suited for small to medium scale (mg to g) | More cost-effective for very large-scale production (g to kg)[10][14] |
| Cost | More cost-effective for small quantities needed for typical research[11] | Lower cost per unit at very large scales, but high initial setup cost[10][13] |
| Common Applications | T-cell stimulation assays, MHC tetramer staining, in vivo killing assays[3][4][7] | Production of full-length protein for antibody generation or structural studies[12][15][16] |
| Immunogenicity | Low, as it is a small, defined peptide | Potential for higher immunogenicity due to host cell protein contaminants if not highly purified[10] |
Experimental Protocols
A common application for Nucleoprotein (396-404) is in the ex vivo stimulation of splenocytes from LCMV-infected mice to quantify the antigen-specific CD8+ T-cell response via intracellular cytokine staining.
Protocol: Ex Vivo T-Cell Stimulation and Intracellular Cytokine Staining
Objective: To measure the frequency of IFN-γ producing CD8+ T-cells specific for the Nucleoprotein (396-404) epitope.
Materials:
-
Splenocytes isolated from LCMV-infected C57BL/6 mice.
-
Synthetic Nucleoprotein (396-404) peptide (FQPQNGQFI).
-
Complete RPMI medium.
-
Brefeldin A.
-
Anti-CD8, Anti-CD44, Anti-IFN-γ antibodies.
-
MHC class I (H-2Db) tetramers complexed with NP396-404 peptide (for comparison).
-
FACS buffer (PBS with 2% BSA).
Procedure:
-
Prepare a single-cell suspension of splenocytes from the spleen of an LCMV-infected mouse.
-
Resuspend splenocytes at a concentration of 1x10^6 cells/mL in complete RPMI medium.
-
Add the synthetic Nucleoprotein (396-404) peptide to the cell suspension at a final concentration of 1-2 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A at a final concentration of 10 µg/mL to inhibit cytokine secretion.
-
Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.
-
Wash the cells with FACS buffer.
-
Perform surface staining by incubating the cells with fluorescently labeled anti-CD8 and anti-CD44 antibodies for 30 minutes on ice.
-
Wash the cells again with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.
Visualizing Key Processes
To better understand the molecular interactions and experimental procedures involving Nucleoprotein (396-404), the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: T-Cell activation pathway initiated by NP(396-404).
Caption: Experimental workflow for T-cell stimulation assay.
Conclusion
For the specific application of studying T-cell responses to the immunodominant Nucleoprotein (396-404) epitope, synthetic peptides offer a superior choice for most research settings. Their high purity, ease of use in stimulation assays, and cost-effectiveness for the required scales make them the standard in the field. While recombinant production is a powerful technique for generating full-length proteins or very large quantities of peptides, its complexity and potential for impurities make it less suitable for producing this short, specific T-cell epitope for immunological assays. Researchers should select the production method that best aligns with their experimental needs, scale, and desired purity.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. rupress.org [rupress.org]
- 10. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. cusabio.com [cusabio.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. What is the difference between synthetic peptides and recombinant peptides? [synapse.patsnap.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity | The EMBO Journal [link.springer.com]
A Comparative Review of the Immunodominant Epitope: Nucleoprotein (396-404) in T-Cell Immunity Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (396-404) peptide, a key tool in immunological studies. We delve into its performance against other viral epitopes, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its application in T-cell research.
The Nucleoprotein (NP) 396-404 peptide, with the sequence FQPQNGQFI, is a well-established, H-2D(b)-restricted immunodominant epitope derived from the LCMV.[1][2][3] It serves as a critical molecular model for investigating antiviral cytotoxic T lymphocyte (CTL) responses.[1][2] This guide will compare the immunological responses elicited by the NP(396-404) epitope to other viral peptides, providing a quantitative and methodological overview for researchers.
Comparative Analysis of CTL Responses
The immunogenicity of the NP(396-404) epitope is often benchmarked against other well-characterized epitopes from LCMV, such as the glycoprotein-derived peptides GP(33-41) and GP(276-286). Studies have shown that while all three are targeted by CTLs, the magnitude and kinetics of the responses can differ, influencing viral clearance and immune memory.
| Epitope | Virus Source | MHC Restriction | CTL Response Magnitude (Day 8 post-infection) | Role in Protective Immunity |
| NP(396-404) | LCMV | H-2Db | High | Significant contribution to viral clearance.[4] |
| GP(33-41) | LCMV | H-2Db | High | Also a major target for CTLs, contributing to viral control.[4] |
| GP(276-286) | LCMV | H-2Db | Subdominant | Elicits a weaker CTL response compared to NP(396-404) and GP(33-41).[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments frequently employed in studies involving the NP(396-404) epitope.
In Vivo Killing Assay
This assay measures the lytic activity of epitope-specific CTLs in a living organism.
-
Target Cell Preparation: Splenocytes from naive donor mice are split into multiple populations.
-
Peptide Pulsing: Each cell population is pulsed with a different concentration of the NP(396-404) peptide (e.g., low, mid, high concentrations) or an irrelevant control peptide.[5]
-
Fluorescent Labeling: The different cell populations are labeled with distinct fluorescent dyes (e.g., CFSE at varying intensities or CellTrace Violet).[5]
-
Adoptive Transfer: The labeled cell populations are mixed in equal ratios and adoptively transferred into LCMV-infected recipient mice.
-
Analysis: After a few hours, splenocytes from the recipient mice are harvested, and the disappearance of peptide-pulsed target cells is quantified by flow cytometry, which reflects the in vivo cytotoxic activity.[5]
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the frequency of antigen-specific T cells that produce cytokines upon stimulation.
-
Cell Stimulation: Splenocytes from LCMV-infected mice are restimulated ex vivo with the NP(396-404) peptide (typically at 1 µM) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[6]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against Interferon-gamma (IFN-γ).
-
Flow Cytometry Analysis: The percentage of CD8+ T cells producing IFN-γ in response to the peptide stimulation is determined by flow cytometry.[6]
Tetramer Staining
This method directly visualizes and quantifies T cells specific for a particular epitope.
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., spleen, lymph nodes).
-
Fc Receptor Blocking: Fc receptors on the cells are blocked to prevent non-specific antibody binding.[7]
-
Tetramer Incubation: Cells are incubated with a fluorescently labeled MHC class I tetramer complexed with the NP(396-404) peptide. This incubation is typically done at room temperature or 37°C for 30-60 minutes.[7]
-
Surface Marker Staining: Following tetramer staining, cells are stained with antibodies against cell surface markers like CD8.
-
Flow Cytometry Analysis: The frequency of tetramer-positive cells within the CD8+ T cell population is quantified.[7]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological pathways discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. jpt.com [jpt.com]
- 4. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD30 Is Dispensable for T-Cell Responses to Influenza Virus and Lymphocytic Choriomeningitis Virus Clone 13 but Contributes to Age-Associated T-Cell Expansion in Mice [frontiersin.org]
- 7. pnas.org [pnas.org]
A Comparative Analysis of the Immunodominant CD8+ T Cell Epitope NP(396-404) and Its Variants
The NP(396-404) peptide, derived from the nucleoprotein of the lymphocytic choriomeningitis virus (LCMV), is a well-characterized, immunodominant H-2Db-restricted epitope crucial for inducing CD8+ T cell responses. Its high immunogenicity has made it a focal point for immunological research, particularly in the development of vaccine strategies and in studies of T cell activation and exhaustion. Understanding how modifications to this peptide affect its immunological properties is vital for the rational design of peptide-based immunotherapies and vaccines. This guide provides a comparative analysis of the wild-type NP(396-404) peptide and its variants, supported by experimental data, to elucidate the structure-function relationships that govern its immunogenicity.
Data Summary: NP(396-404) and Variant Peptides
The following table summarizes the key characteristics of the wild-type NP(396-404) peptide and its experimentally tested variants. The data highlights the differential effects of mutations at MHC anchor versus T Cell Receptor (TCR) contact residues.
| Peptide | Sequence | Mutation | Key Feature | MHC-I (H-2Db) Binding | T Cell Recognition | Reference |
| Wild-Type NP(396-404) | FQPQNGQFI | None | Immunodominant Epitope | High | Strong | [1][2] |
| NP(396-404) F403L | FQPQNGQLI | F403L | TCR Contact Residue Variant | Unaffected | Abrogated | [3] |
| NP(396-404) F403A | FQPQNGQAI | F403A | TCR Contact Residue Variant | Not specified | Abrogated | [3] |
| LCMV-NPN400S | FQPQSGQFI | N400S | MHC Anchor Residue Variant | Abrogated | Not applicable | [4] |
Detailed Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for its generation. Below are detailed protocols for key experiments cited in this guide.
MHC-I Binding Assay
Objective: To determine the binding affinity of peptide variants to the H-2Db MHC class I molecule.
Protocol:
-
A competitive inhibition binding assay is performed.
-
A standard, high-affinity radiolabeled peptide is incubated with H-2Db molecules.
-
Varying concentrations of the unlabeled test peptides (wild-type or variants) are added to the mixture to compete for binding.
-
The concentration of the test peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50) is determined.
-
A lower IC50 value indicates a higher binding affinity.[3]
Cytotoxicity (CTL) Assay
Objective: To assess the ability of peptide-specific CTLs to recognize and lyse target cells presenting the peptide.
Protocol:
-
Target cells (e.g., MC57 cells) are labeled with 51Cr.
-
The labeled target cells are pulsed with a specific concentration of the test peptide (wild-type or variant).
-
Peptide-pulsed target cells are co-cultured with a specific CTL line (e.g., NP(396-404)-specific CTLs) at various effector-to-target ratios.
-
The amount of 51Cr released into the supernatant, which is proportional to the number of lysed cells, is measured.
Intracellular Cytokine Staining (ICS) for IFN-γ
Objective: To quantify the activation of peptide-specific T cells by measuring the production of interferon-gamma (IFN-γ).
Protocol:
-
Splenocytes from LCMV-infected or immunized mice are harvested.
-
The cells are stimulated ex vivo with the relevant peptide (wild-type or variant) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Cells are then surface-stained for CD8, followed by intracellular staining for IFN-γ.
-
The percentage of CD8+ T cells producing IFN-γ is determined by flow cytometry.[5][6]
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of important pathways and experimental designs.
References
- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CTL escape viral variants. I. Generation and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the H-2Db Restriction of Nucleoprotein (396-404): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the Major Histocompatibility Complex (MHC) class I H-2Db restriction of the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein (NP) derived peptide, NP(396-404). The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a well-established immunodominant epitope in C57BL/6 mice, which carry the H-2b haplotype.[1][2][3] Understanding and confirming the MHC restriction of such epitopes is a cornerstone of research in T-cell immunology, vaccine development, and immunotherapy.
This document outlines key experimental methodologies, presents comparative data for NP(396-404) and other viral epitopes, and provides detailed protocols to aid in experimental design and execution.
Data Presentation: Comparative Analysis of H-2Db Restricted T-Cell Responses
The magnitude of the CD8+ T-cell response to a specific viral epitope can vary significantly. The following table summarizes the typical immunodominance hierarchy of H-2Db restricted epitopes from LCMV and Influenza A virus in C57BL/6 mice, as measured by the percentage of epitope-specific CD8+ T cells in the spleen at the peak of the primary immune response.
| Virus | Epitope | Sequence | % of CD8+ T-cell Response (Peak of Primary Infection) |
| LCMV | NP(396-404) | FQPQNGQFI | ~20-30% [1] |
| LCMV | GP(33-41) | KAVYNFATC | ~50-60%[1] |
| LCMV | GP(276-286) | SGVENPGGYCL | ~10-20%[1] |
| Influenza A | NP(366-374) | ASNENMETM | ~10-20% |
| Influenza A | PA(224-233) | SSLENFRAYV | ~10-15% |
Experimental Protocols for Confirming H-2Db Restriction
Several robust experimental methods can be employed to confirm the H-2Db restriction of the NP(396-404) peptide. These include direct binding assays and cell-based functional assays.
MHC-Peptide Binding Assay using RMA-S Cells
This assay directly measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of RMA-S cells. These cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of "empty" and unstable MHC class I molecules.[4] Exogenous peptides that can bind to these MHC molecules will stabilize them and increase their surface expression, which can be quantified by flow cytometry.[4][5]
Protocol:
-
Cell Culture: Culture RMA-S cells (H-2b) at 37°C in a 5% CO2 incubator. To increase the expression of empty H-2Db molecules, incubate the cells at a reduced temperature (26°C) for 18-24 hours prior to the assay.[4]
-
Peptide Incubation: Resuspend the temperature-shifted RMA-S cells at a concentration of 1 x 10^6 cells/mL in serum-free media. Add various concentrations of the NP(396-404) peptide (e.g., from 0.1 to 100 µM). Include a known H-2Db binding peptide as a positive control and an irrelevant peptide as a negative control.
-
Stabilization: Incubate the cells with the peptides for 1-4 hours at 37°C to allow for MHC stabilization.[5]
-
Staining: Wash the cells to remove unbound peptide and then stain with a fluorescently labeled monoclonal antibody specific for H-2Db.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of H-2Db staining. An increase in MFI compared to the negative control indicates peptide binding.
Intracellular Cytokine Staining (ICS) for IFN-γ
This functional assay measures the activation of NP(396-404)-specific CD8+ T cells by their production of cytokines, such as interferon-gamma (IFN-γ), upon recognition of the peptide presented by antigen-presenting cells (APCs).[6][7][8][9][10]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected C57BL/6 mice.
-
In Vitro Restimulation: Plate the splenocytes at a concentration of 1-2 x 10^6 cells per well in a 96-well plate. Stimulate the cells with the NP(396-404) peptide (typically 1-10 µg/mL) for 5-6 hours at 37°C. Include a positive control (e.g., PMA and ionomycin) and a negative control (no peptide).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the final 4-5 hours of incubation to cause intracellular accumulation of cytokines.[9]
-
Surface Staining: Wash the cells and stain for surface markers, including CD8 and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, gating on live, CD8+ lymphocytes, to determine the percentage of cells producing IFN-γ in response to the NP(396-404) peptide.
51Chromium (51Cr) Release Assay
This classic cytotoxicity assay measures the ability of NP(396-404)-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the peptide on H-2Db molecules.[11][12][13][14][15]
Protocol:
-
Target Cell Preparation: Use H-2b target cells, such as EL-4 or MC57 fibroblasts. Label the target cells with 51Cr by incubating them with Na2^51CrO4.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the NP(396-404) peptide (typically 1 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.
-
Effector Cell Preparation: Isolate splenocytes from LCMV-infected C57BL/6 mice to serve as effector cells.
-
Co-incubation: Co-culture the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated lysis.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Measurement of Radioactivity: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: 51Cr release from target cells incubated with media alone.
-
Maximum Release: 51Cr release from target cells lysed with a detergent.
-
Mandatory Visualization
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. H2-Db | LCMV NP 396-404 | FQPQNGQFI | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide loading of empty major histocompatibility complex molecules on RMA-S cells allows the induction of primary cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Intracellular Staining Quick Guides | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]
Safety Operating Guide
Standard Operating Procedure: Disposal of Nucleoprotein (396-404)
This document provides essential safety and logistical information for the proper disposal of the peptide Nucleoprotein (396-404). The procedures outlined are designed for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes a thorough understanding of the material's properties and the necessary protective measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and protective eyewear, when handling Nucleoprotein (396-404) in either its lyophilized or reconstituted form.[1]
-
Controlled Environment: All handling and disposal activities should be conducted within a properly equipped laboratory with adequate ventilation to prevent inhalation of the compound.[1]
-
Avoid Contamination: Maintain a sterile workspace to prevent cross-contamination.[1] Do not eat, drink, or smoke in areas where the peptide is handled.
Disposal of Unused or Expired Nucleoprotein (396-404)
Proper disposal of unused or expired peptide is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.
Step 1: Identification and Segregation
-
Clearly label all waste containers with the name of the compound, "Nucleoprotein (396-404)," and any relevant hazard information.
-
Segregate the peptide waste from other laboratory waste streams to ensure it is disposed of through the correct channels.
Step 2: Waste Collection
-
Collect all materials contaminated with the peptide, including vials, pipette tips, and gloves, in a designated and clearly marked chemical waste container.
-
For solutions containing the peptide, do not pour them down the drain.[1] Collect them in a sealed, leak-proof container.
Step 3: Institutional and Regulatory Compliance
-
Disposal of Nucleoprotein (396-404) must be in accordance with all local, state, and federal environmental regulations.[1]
-
Follow your institution's specific guidelines for chemical waste disposal. If you are unsure of the correct procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Decontamination Procedures
After handling and disposing of Nucleoprotein (396-404), it is essential to decontaminate all work surfaces and equipment.
-
Surface Cleaning: Clean all work surfaces and equipment that may have come into contact with the peptide using an appropriate solvent or disinfectant.[1]
-
PPE Disposal: Dispose of used gloves and other disposable PPE in the designated chemical waste container.
Summary of Handling and Storage Recommendations
Proper handling and storage are integral to the safe management of peptides and the minimization of waste.
| Parameter | Guideline | Source |
| Storage of Lyophilized Peptide | Store in a cool, dry, and dark environment, typically at -20°C or below. | [1][2] |
| Storage of Reconstituted Peptide | Store solutions at 4°C for short-term use or at -20°C or below for longer-term storage. Avoid repeated freeze-thaw cycles. | [1][2] |
| Handling | Allow the peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. | [2] |
| Personal Protective Equipment | Always wear gloves, a lab coat, and protective eyewear. | [1] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of Nucleoprotein (396-404).
Caption: Workflow for the safe disposal of Nucleoprotein (396-404).
References
Essential Safety and Logistics for Handling Nucleoprotein (396-404)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Nucleoprotein (396-404). As the toxicological properties of this specific peptide have not been thoroughly investigated, it is imperative to handle it with due care, adhering to the following safety protocols and operational plans.
Personal Protective Equipment (PPE) and Engineering Controls
When working with Nucleoprotein (396-404), particularly in its lyophilized powder form, appropriate personal protective equipment and engineering controls are essential to minimize exposure.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles and potential splashes of solutions containing the peptide. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination.[1] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to prevent inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or under a fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of Nucleoprotein (396-404) and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the peptide, ensure the designated workspace is clean and free of clutter.
-
Personal Protective Equipment: Equip all necessary PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing: When weighing the lyophilized powder, perform this task in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2]
-
Reconstitution: To prepare a solution, slowly add the desired solvent to the vial containing the peptide. Cap the vial securely and mix by gentle vortexing or inversion until the peptide is fully dissolved. Avoid vigorous shaking.
-
Clean-up: After handling, thoroughly wipe down all surfaces and equipment with an appropriate disinfectant.
Storage Recommendations:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Keep in a cool, dark, and dry place.[3] |
| In Solution | -20°C or colder | Short to medium-term | Aliquot the solution to avoid repeated freeze-thaw cycles.[4] |
Disposal Plan
The disposal of Nucleoprotein (396-404) and any contaminated materials should be handled in accordance with institutional and local regulations for non-hazardous biological waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste materials, including the peptide in its solid or solution form, used vials, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled waste container for biological or chemical waste.
-
Container Sealing: Securely seal the waste container to prevent any leaks or spills.
-
Institutional Protocol: Follow your institution's specific procedures for the disposal of non-hazardous laboratory waste. This may involve autoclaving or incineration.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of Nucleoprotein (396-404) in a laboratory setting.
Caption: Workflow for the safe handling of Nucleoprotein (396-404).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
